Tulobuterol Hydrochloride
Description
Properties
IUPAC Name |
2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLNRVYIRDVHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41570-61-0 (Parent) | |
| Record name | Tulobuterol hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045805 | |
| Record name | Tulobuterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56776-01-3, 41570-61-0 | |
| Record name | Tulobuterol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56776-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tulobuterol hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tulobuterol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tulobuterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tulobuterol Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TULOBUTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNC12181T0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vitro Binding Affinity of Tulobuterol Hydrochloride to Beta-2 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro binding characteristics of Tulobuterol Hydrochloride to beta-2 adrenergic receptors. The document summarizes key quantitative data, details common experimental protocols, and illustrates the associated signaling pathways and experimental workflows.
Core Findings: Quantitative Binding Affinity
The binding affinity of this compound and other beta-2 adrenergic agonists to the beta-2 adrenergic receptor has been quantified in vitro using radioligand binding assays. These studies are crucial for understanding the potency and selectivity of these compounds. A key method involves competition binding assays, where the test compound (e.g., Tulobuterol) competes with a radiolabeled ligand for binding to the receptor.
The table below summarizes the available quantitative data from a key study investigating the binding affinity of Tulobuterol and other beta-2 agonists in rat pulmonary membranes.
| Compound | Radioligand | Tissue Source | Binding Affinity (Kd) | Reference |
| Tulobuterol | ³H-dihydroalprenolol | Rat Pulmonary Membranes | 1.5 x 10⁻⁷ M (High-affinity site) | [1] |
| Terbutaline | ³H-dihydroalprenolol | Rat Pulmonary Membranes | 1.6 x 10⁻⁷ M (High-affinity site) | [1] |
| Salbutamol | ³H-dihydroalprenolol | Rat Pulmonary Membranes | 9.4 x 10⁻⁷ M (High-affinity site) | [1] |
Kd (Dissociation Constant): A measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.
This data indicates that in rat lung tissue, Tulobuterol exhibits a high affinity for the beta-2 adrenergic receptor, comparable to that of Terbutaline and significantly higher than that of Salbutamol[1]. It is important to note that these values were determined in rat tissue, and further studies on human receptors are necessary for a complete understanding.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity of unlabeled ligands like this compound is typically achieved through in vitro competition binding assays. This method measures the ability of the unlabeled drug to displace a radiolabeled ligand from the beta-2 adrenergic receptor.
Key Steps in a Typical Protocol:
-
Receptor Preparation:
-
Beta-2 adrenergic receptors are typically obtained from cell lines engineered to express the human beta-2 adrenergic receptor or from tissue homogenates rich in these receptors, such as lung or tracheal smooth muscle.
-
The cells or tissues are homogenized and subjected to centrifugation to isolate a membrane fraction containing the receptors. The protein concentration of this membrane preparation is then determined.
-
-
Competition Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., ³H-dihydroalprenolol or ¹²⁵I-cyanopindolol) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
After incubation, the reaction is terminated, and the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes containing the receptors and the bound radioligand.
-
-
Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled competitor.
-
Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The IC50 value can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
The following diagram illustrates the general workflow of a radioligand competition binding assay.
Signaling Pathways of Beta-2 Adrenergic Receptor Activation
Tulobuterol, as a beta-2 adrenergic agonist, exerts its therapeutic effects by activating the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This activation triggers a downstream signaling cascade, primarily mediated by the stimulatory G-protein (Gs), leading to the relaxation of airway smooth muscle.
The key steps in the signaling pathway are:
-
Agonist Binding: Tulobuterol binds to the beta-2 adrenergic receptor on the surface of airway smooth muscle cells.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gs protein releases its GDP and binds GTP, causing the dissociation of its alpha subunit (Gαs).
-
Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA then phosphorylates various downstream target proteins, which ultimately leads to a decrease in intracellular calcium levels and the relaxation of the smooth muscle, resulting in bronchodilation.
The following diagram illustrates the beta-2 adrenergic receptor signaling pathway.
References
The Genesis of a Transdermal Bronchodilator: An In-Depth History of Tulobuterol's Discovery and Development
An Introduction to a Novel Beta-2 Agonist
Tulobuterol, a selective and long-acting β2-adrenergic receptor agonist, emerged from research efforts in Japan to develop a bronchodilator with a sustained duration of action and improved patient compliance. Initially synthesized and evaluated by Hokuriku Seiyaku Co., Ltd. under the internal designation C-78, its development culminated in a unique transdermal patch formulation—the first of its kind for a bronchodilator.[1][2] This technical guide details the initial discovery, preclinical pharmacology, and clinical development of Tulobuterol, providing researchers and drug development professionals with a comprehensive overview of its scientific journey.
Initial Discovery and Synthesis
The development of Tulobuterol was part of a broader scientific endeavor in the mid-20th century to create more selective β2-adrenergic agonists that could effectively induce bronchodilation without the significant cardiovascular side effects associated with non-selective β-agonists like isoprenaline.
While early synthesis methods were reported in the 1970s, a modern and scalable process has been detailed, starting from the commercially available 2-chloroacetophenone. This process involves a three-key-step reaction sequence: bromination, reduction, and amination, ultimately yielding Tulobuterol hydrochloride with high purity.[3]
The workflow for this synthesis is outlined below.
Mechanism of Action: β2-Adrenergic Signaling
Tulobuterol exerts its bronchodilatory effect by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation initiates a well-defined intracellular signaling cascade.
The process begins with the binding of Tulobuterol to the β2 receptor, which causes a conformational change in the receptor. This change activates the associated stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins, most notably myosin light-chain kinase (MLCK). Phosphorylation inactivates MLCK, preventing it from phosphorylating myosin and thereby inhibiting the contraction of the airway smooth muscle, leading to bronchodilation.
Preclinical Pharmacological Evaluation
The bronchodilator activity of Tulobuterol was extensively characterized in preclinical models, primarily utilizing isolated guinea pig tracheal preparations. These in vitro studies were crucial for determining the compound's potency and selectivity.
In Vitro Bronchodilator Activity
| Compound | Mean pEC50 (± SEM) | Agonist Type |
| Isoproterenol | 7.79 ± 0.10 | Non-selective β-agonist |
| Formoterol | 5.4 ± 0.3 | Long-acting β2-agonist (LABA) |
| Tiotropium | 8.8 ± 0.3 | Long-acting Muscarinic Antagonist |
| (Data sourced from comparative studies on guinea pig trachea for context).[4][5] |
In Vivo Activity and Duration of Action
The long-lasting effect of Tulobuterol, particularly in its patch formulation, was demonstrated in conscious guinea pigs. The transdermal application showed significant and sustained inhibition of histamine-induced bronchoconstriction over a 24-hour period.
| Time Post-Application | Inhibition of Bronchoconstriction (%) |
| 8 hours | 50 ± 11 |
| 12 hours | 35 ± 13 |
| 24 hours | 30 ± 14 |
| (Data from a study on histamine-induced bronchoconstriction in conscious guinea pigs).[6] |
Experimental Protocol: Isolated Guinea Pig Trachea Assay
The methodology for assessing the relaxant properties of compounds like Tulobuterol on airway smooth muscle is well-established.
Detailed Methodology:
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is immediately excised and placed in a physiological salt solution (e.g., Krebs-Henseleit).[5] Surrounding connective tissue is removed, and the trachea is cut into 3-5 mm rings.[5]
-
Mounting: The tracheal rings are mounted on metal rods within organ baths containing the physiological solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.[5]
-
Equilibration: A resting tension of approximately 1.5 grams is applied, and the tissue is allowed to equilibrate for a period of 30-60 minutes.[5]
-
Contraction: A stable contractile tone is induced using an appropriate agent, such as histamine or methacholine, at a concentration that produces a submaximal contraction (e.g., EC50-70).[5]
-
Drug Administration: Once the contraction is stable, Tulobuterol or other test agonists are added to the bath in a cumulative, concentration-dependent manner.
-
Data Acquisition: Changes in isometric tension are recorded throughout the experiment. The relaxation induced by the agonist is measured as a percentage of the pre-contracted tone.
-
Analysis: A concentration-response curve is plotted, and the pD2 or pEC50 value (the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response) is calculated to determine potency.[7]
Clinical Development and Efficacy
Clinical trials confirmed the efficacy and safety of Tulobuterol in patients with obstructive airway diseases, including asthma and Chronic Obstructive Pulmonary Disease (COPD). Studies evaluated various formulations, including inhaled aerosol and the novel transdermal patch.
Efficacy of Inhaled Tulobuterol
Early clinical studies demonstrated the potent bronchodilator activity of inhaled Tulobuterol. In a trial involving children with asthma, a 400 microgram dose administered four times daily resulted in statistically significant improvements in lung function over a three-week period.
| Pulmonary Function Parameter | Mean Increase from Baseline | p-value |
| FEV1 | 9.2% to 14.0% | < 0.001 |
| PEFR | Significant Increase | < 0.001 |
| FVC | Significant Increase | < 0.001 |
| (Data from an open-label trial in 54 children with asthma).[8] |
Efficacy of Transdermal Tulobuterol
The transdermal patch was developed to provide sustained drug delivery over 24 hours, aiming to improve adherence and control nocturnal symptoms.[9] Clinical studies have shown its efficacy to be comparable or superior to other long-term control medications.
A Phase IV clinical trial involving 300 patients with asthma or COPD demonstrated excellent efficacy of the Tulobuterol patch over a 28-day period.
| Parameter (Asthma & COPD Patients) | Outcome | p-value |
| Symptom Severity Score | Significant Reduction | < 0.0001 |
| Nocturnal Symptoms (COPD) | 74.88% Reduction | < 0.0001 |
| PEF, FEV1, FVC | Significant Improvement | < 0.0001 |
| (Data from a Phase IV multicentric study of the Tulobuterol patch).[10] |
In a randomized, controlled crossover study comparing the Tulobuterol patch to slow-release theophylline in 16 COPD patients, the Tulobuterol patch showed more effective symptom improvement.[11]
| Outcome Measure | Tulobuterol Patch | Slow-Release Theophylline |
| Improvement in Symptom Scores | Significant (p < 0.05) | Non-significant |
| Improvement in SGRQ Total Score | Significant (p < 0.05) | Non-significant |
| (SGRQ: St. George's Respiratory Questionnaire, a measure of quality of life).[11] |
Clinical Trial Protocol Synopsis
Clinical trials for bronchodilators like Tulobuterol typically follow a structured design to assess efficacy and safety.
-
Study Design: Studies are often randomized, double-blind, and may be parallel-group or crossover in design.[11][12]
-
Patient Population: Participants are adults or children with a confirmed diagnosis of asthma or COPD and evidence of reversible airway obstruction (e.g., a >15% increase in FEV1 after a short-acting bronchodilator).[8][13]
-
Treatment Regimen: Patients receive the investigational drug (e.g., Tulobuterol 2mg patch once daily) or a comparator (e.g., placebo, salmeterol, or theophylline) for a defined period (e.g., 4 to 12 weeks).[11][14]
-
Efficacy Endpoints: The primary efficacy endpoints are typically changes in pulmonary function tests, such as Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), and Peak Expiratory Flow Rate (PEFR).[8] Secondary endpoints often include symptom scores, use of rescue medication, and quality of life questionnaires.[11]
-
Safety Monitoring: Safety is assessed by monitoring adverse events, vital signs (pulse rate, blood pressure), and electrocardiograms.[11][12]
Conclusion
The development of Tulobuterol, from its initial synthesis by Hokuriku Seiyaku to its innovative application as a transdermal patch, represents a significant advancement in the management of chronic obstructive airway diseases. Preclinical studies in animal models robustly established its potent and sustained β2-adrenergic agonist activity. Subsequent clinical trials confirmed its efficacy and safety in improving lung function and quality of life for patients with asthma and COPD. The Tulobuterol patch, in particular, stands as a testament to formulation science, offering a unique chronotherapeutic approach that enhances both efficacy and patient adherence, solidifying its role in long-term respiratory care.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]
- 5. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD [mdpi.com]
- 6. Tulobuterol in the management of obstructive airways disease in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Clinical evaluation of tulobuterol aerosol in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cejph.szu.cz [cejph.szu.cz]
- 10. zuventus.com [zuventus.com]
- 11. Clinical efficacy of the transdermal tulobuterol patch in patients with chronic obstructive pulmonary disease: a comparison with slow-release theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two-month comparative study of tulobuterol aerosol versus fenoterol aerosol in patients with chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of tulobuterol patches on the respiratory system after endotracheal intubation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Anti-Inflammatory Properties of Tulobuterol Hydrochloride in Respiratory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulobuterol hydrochloride, a selective beta-2 adrenergic receptor agonist, is primarily recognized for its bronchodilatory effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] However, a growing body of evidence highlights its significant anti-inflammatory properties, suggesting a multifaceted therapeutic potential beyond simple airway relaxation.[1][2] This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of tulobuterol, supported by quantitative data from preclinical studies and detailed experimental protocols. The information is intended to inform further research and drug development efforts in the field of respiratory medicine.
Mechanism of Action: Beyond Bronchodilation
While the canonical mechanism of tulobuterol involves the activation of beta-2 adrenergic receptors leading to smooth muscle relaxation and bronchodilation, its anti-inflammatory effects are mediated through distinct signaling pathways.[1][2] Research indicates that tulobuterol, particularly in its transdermal patch formulation, can modulate key inflammatory cascades implicated in the pathophysiology of allergic asthma.[4][5][6]
The Syk/NF-κB Signaling Pathway
A pivotal study has demonstrated that the tulobuterol patch effectively alleviates allergic asthmic inflammation by down-regulating the Spleen tyrosine kinase (Syk) and Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] Syk plays a crucial role in the signaling cascade initiated by allergen binding to IgE on mast cells and other inflammatory cells.[6] Its activation leads to a series of downstream events, culminating in the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[7] Tulobuterol has been shown to suppress the expression and activation of both Syk and NF-κB.[4][5][6] This inhibitory action on the Syk/NF-κB pathway is a cornerstone of its anti-inflammatory activity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is Tulobuterol used for? [synapse.patsnap.com]
- 3. Tulobuterol: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. Tulobuterol patch alleviates allergic asthmic inflammation by blockade of Syk and NF-κB activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tulobuterol patch alleviates allergic asthmic inflammation by blockade of Syk and NF-κB activation in mice [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Molecular structure and chemical properties of Tulobuterol free base
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tulobuterol is a long-acting β2-adrenergic receptor agonist utilized in the treatment of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacological actions of Tulobuterol free base. Detailed physicochemical data are presented in tabular format for ease of reference. Furthermore, this guide outlines key experimental protocols for the synthesis and biological evaluation of Tulobuterol, and visually represents its mechanism of action through a detailed signaling pathway diagram.
Molecular Structure and Chemical Identity
Tulobuterol free base is a synthetic, chiral β2-adrenergic agonist. Its chemical structure consists of a chlorophenyl group linked to an ethanolamine side chain with a bulky tert-butyl substituent on the amine.
Table 1: Chemical Identifiers of Tulobuterol Free Base
| Identifier | Value | Citation |
| IUPAC Name | 2-(tert-butylamino)-1-(2-chlorophenyl)ethanol | [1][2] |
| CAS Number | 41570-61-0 | [1][3] |
| Molecular Formula | C12H18ClNO | [1][3] |
| Molecular Weight | 227.73 g/mol | [3][4] |
| SMILES | CC(C)(C)NCC(C1=CC=CC=C1Cl)O | [1][3] |
| InChI | InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 | [2][3] |
| Synonyms | C-78 free base, 2-Chloro-α-[[(1,1-dimethylethyl)amino]methyl]benzenemethanol, (±)-Tulobuterol | [1][3] |
Physicochemical Properties
The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. The following table summarizes the known quantitative physicochemical data for Tulobuterol free base.
Table 2: Physicochemical Properties of Tulobuterol Free Base
| Property | Value | Citation |
| Appearance | Crystalline Solid, White to Off-White | [5][6] |
| Melting Point | 89-91 °C | [7] |
| pKa (Predicted) | 13.62 ± 0.20 | [5] |
| XLogP3-AA (Predicted) | 2.3 | [2] |
| Solubility | DMSO: 100 mg/mL (439.12 mM) | [8] |
| Methanol: Slightly soluble | [7] |
Pharmacology
Mechanism of Action
Tulobuterol is a selective agonist for β2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways.[1] Upon binding, Tulobuterol activates its cognate G-protein-coupled receptor (GPCR), initiating a signaling cascade that leads to bronchodilation.
Signaling Pathway
The activation of the β2-adrenergic receptor by Tulobuterol triggers the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.
Experimental Protocols
Synthesis of Tulobuterol
Several synthetic routes for Tulobuterol have been reported. A common approach involves the reaction of 2'-chloroacetophenone with a brominating agent, followed by reduction and subsequent amination with tert-butylamine.[9][10]
A representative experimental protocol is as follows:
-
Bromination: 2'-Chloroacetophenone is reacted with a brominating agent, such as N-bromosuccinimide, in a suitable solvent like methanol to yield 2-bromo-1-(2-chlorophenyl)ethanone.[9]
-
Reduction: The resulting bromo-ketone is then reduced using a reducing agent like sodium borohydride in a protic solvent to give 1-(2-chlorophenyl)-2-bromoethanol.[9]
-
Amination: The bromo-alcohol intermediate is reacted with tert-butylamine in a solvent such as ethanol under reflux conditions to yield Tulobuterol free base.[10]
-
Purification: The final product is purified by crystallization or column chromatography.
β2-Adrenergic Receptor Agonist Activity Assay
The functional activity of Tulobuterol as a β2-adrenergic receptor agonist can be assessed using various in vitro assays, such as a competitive enzyme-linked receptor assay (ELRA).[11]
Experimental Workflow for β2-Adrenergic Receptor Agonist Assay (ELRA)
-
Receptor Immobilization: A solution containing the β2-adrenergic receptor is added to microplate wells and incubated to allow for immobilization.
-
Blocking: The wells are washed, and a blocking buffer (e.g., BSA) is added to prevent non-specific binding.
-
Competitive Binding: Standard solutions of a known β2-agonist, Tulobuterol solutions at various concentrations, and a horseradish peroxidase (HRP)-conjugated β-agonist are added to the wells and incubated.
-
Washing: The wells are washed to remove unbound reagents.
-
Substrate Addition: A substrate for HRP is added to each well, leading to a colorimetric reaction.
-
Measurement: The absorbance of each well is measured using a microplate reader. The concentration of Tulobuterol that inhibits 50% of the binding of the HRP-conjugated agonist (IC50) can then be calculated to determine its potency.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, chemical properties, and pharmacological profile of Tulobuterol free base. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols and signaling pathway diagram provide a deeper understanding of this important bronchodilator. This information is intended to support further research and development efforts in the field of respiratory therapeutics.
References
- 1. CN111205194A - Preparation method of tulobuterol - Google Patents [patents.google.com]
- 2. CN110590569A - Method for synthesizing tulobuterol - Google Patents [patents.google.com]
- 3. Multiresidue Method for Analysis of β Agonists in Swine Urine by Enzyme Linked Receptor Assay Based on β2 Adrenergic Receptor Expressed in HEK293 Cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tulobuterol | C12H18ClNO | CID 5606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gauthmath.com [gauthmath.com]
- 8. researchgate.net [researchgate.net]
- 9. One class classification for the detection of β2 adrenergic receptor agonists using single-ligand dynamic interaction data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design of a Transdermal Sustained Release Formulation Based on Water-Soluble Ointment Incorporating Tulobuterol Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oral versus Transdermal Tulobuterol Formulations: A Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparative analysis of the pharmacokinetic profiles of oral and transdermal formulations of tulobuterol, a selective beta-2 adrenergic receptor agonist used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This document summarizes key pharmacokinetic parameters, details the experimental methodologies from pertinent clinical studies, and visualizes the drug's mechanism of action and a typical pharmacokinetic study workflow.
Executive Summary
The route of administration significantly influences the pharmacokinetic profile of tulobuterol, leading to distinct differences in absorption, distribution, metabolism, and excretion. Oral tulobuterol exhibits rapid absorption, achieving peak plasma concentrations relatively quickly, making it suitable for acute symptom relief. In contrast, the transdermal patch provides a sustained-release profile, maintaining steady plasma concentrations over a 24-hour period. This characteristic of the transdermal formulation is advantageous for long-term management and improving patient adherence. The choice between these formulations depends on the therapeutic objective, patient characteristics, and desired onset and duration of action.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for oral and transdermal tulobuterol formulations based on data from various clinical studies. It is important to note that the data are derived from different studies and are not from direct head-to-head comparative trials.
Table 1: Pharmacokinetic Profile of Oral Tulobuterol
| Parameter | Value (Mean ± SD) | Study Population | Dosage | Source |
| Cmax (ng/mL) | 2.8 ± 0.8 | 10 Healthy Male Volunteers | 2 mg, twice daily for 7 days | [1] |
| Tmax (hr) | 1.0 ± 0.3 | 10 Healthy Male Volunteers | 2 mg, twice daily for 7 days | [1] |
| Half-life (t½) (hr) | 2.4 ± 0.4 | 10 Healthy Male Volunteers | 2 mg, twice daily for 7 days | [1] |
Table 2: Pharmacokinetic Profile of Transdermal Tulobuterol
| Parameter | Value (Mean ± SD) | Study Population | Dosage | Source |
| Cmax (ng/mL) | 1.4 | Healthy Male Volunteers | 2 mg patch | [2] |
| Tmax (hr) | 9 - 12 | Healthy Male Volunteers | 2 mg patch | [3] |
| AUC0-t (ng·hr/mL) | 27.1 ± 4.2 | 6 Children with Asthma | 1 mg or 2 mg patch for 24 hours | [4] |
| Cmax (ng/mL) | 1.33 ± 0.21 | 6 Children with Asthma | 1 mg or 2 mg patch for 24 hours | [4] |
| Tmax (hr) | 14.0 ± 2.0 | 6 Children with Asthma | 1 mg or 2 mg patch for 24 hours | [4] |
Experimental Protocols
The methodologies employed in pharmacokinetic studies are crucial for the interpretation of the resulting data. Below are detailed descriptions of typical experimental protocols for evaluating oral and transdermal tulobuterol formulations.
Oral Tulobuterol Pharmacokinetic Study Protocol
A representative study evaluating the pharmacokinetics of oral tulobuterol involved the administration of repeated doses to healthy male volunteers.[1]
-
Study Design: An open-label, repeated-dose study.
-
Participants: Ten healthy male volunteers.
-
Dosing Regimen: Participants received a 2 mg oral dose of tulobuterol twice daily for seven consecutive days.[1]
-
Blood Sampling: Blood samples were collected at predefined time points after the first and final doses to determine plasma tulobuterol concentrations. While specific time points were not detailed in the available literature, a typical sampling schedule for an orally administered drug with a short Tmax would involve frequent sampling in the initial hours post-dose (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).
-
Analytical Method: Plasma concentrations of tulobuterol were determined using a validated analytical method, likely high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are standard methods for quantifying small molecules in biological matrices.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, Tmax, and elimination half-life (t½).
Transdermal Tulobuterol Pharmacokinetic Study Protocol
Pharmacokinetic studies of the tulobuterol transdermal patch have been conducted in both healthy adults and pediatric patients with asthma.
-
Study Design: These studies often employ a randomized, open-label, single-dose, two-way, two-period crossover design to compare different formulations or a parallel-group design.[2]
-
Participants: Studies have included healthy adult volunteers and children with asthma.[3][4] For pediatric studies, dosing is often weight-based. For instance, children weighing less than 30 kg might receive a 1 mg patch, while those weighing 30 kg or more receive a 2 mg patch.[4]
-
Dosing Regimen: A single transdermal patch (e.g., 2 mg tulobuterol) is typically applied to a clean, dry area of the skin, such as the chest, back, or upper arm, and worn for 24 hours.[4]
-
Blood Sampling: Serial blood samples for pharmacokinetic analysis are collected for up to 48 hours after the application of the patch.[2] A typical sampling schedule would be pre-dose (0 hours) and at 1, 2, 4, 6, 8, 10, 12, 14, 24, 36, and 48 hours post-application.
-
Analytical Method: The concentration of tulobuterol in plasma or serum is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and the area under the concentration-time curve from time zero to the last quantifiable concentration (AUClast), are estimated using non-compartmental analysis.
Mandatory Visualizations
Tulobuterol Signaling Pathway
Tulobuterol functions as a selective beta-2 adrenergic receptor agonist. Its mechanism of action involves the activation of a G-protein coupled receptor signaling cascade, leading to bronchodilation.
References
- 1. Pharmacokinetics of the bronchodilator tulobuterol in man after repeated oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The pharmacokinetics of the beta 2-adrenoceptor agonist, tulobuterol, given transdermally and by inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of the tulobuterol patch, HN-078, in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Tulobuterol's Effect on Diaphragm Muscle Contractility in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for investigating the effects of Tulobuterol, a β2-adrenergic agonist, on the contractility of diaphragm muscle in mice. Tulobuterol is primarily used as a bronchodilator for conditions like asthma and COPD, but it has also been shown to enhance diaphragm muscle strength.[1][2][3] These protocols are designed for both in vitro and in vivo assessment of diaphragm muscle function.
Introduction
Tulobuterol, a β2-adrenergic receptor agonist, is effective in treating respiratory conditions by relaxing bronchial smooth muscle.[4][5][6] Beyond its bronchodilatory effects, studies have indicated that tulobuterol can increase the isometric contractile properties of the diaphragm muscle.[1][2][7] This suggests a potential therapeutic application for conditions associated with respiratory muscle weakness.[8][9] The mechanism of action involves the activation of β2-adrenergic receptors, leading to a cascade of intracellular events that ultimately enhance muscle contractility.[5][10][11]
These application notes provide a comprehensive guide for researchers to design and execute experiments to quantify the impact of tulobuterol on mouse diaphragm muscle.
Signaling Pathway of Tulobuterol in Skeletal Muscle
Tulobuterol exerts its effects by binding to β2-adrenergic receptors on skeletal muscle cells. This binding activates a Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5][10] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to increased protein synthesis and decreased protein degradation, ultimately resulting in enhanced muscle contractility and potential hypertrophy.[10][11]
Caption: Tulobuterol's signaling cascade in skeletal muscle.
Experimental Protocols
Two primary approaches are detailed below: an in vitro method using isolated diaphragm muscle strips and an in vivo method utilizing diagnostic ultrasound.
Part 1: In Vitro Assessment of Diaphragm Muscle Contractility
This protocol allows for the direct measurement of muscle contractile properties in a controlled environment, eliminating systemic influences.
1.1. Animal Preparation and Diaphragm Dissection
-
Animal Model: Use adult BALB/c mice (or other appropriate strain), ensuring they are healthy and within a consistent age and weight range.
-
Euthanasia: Humanely euthanize the mouse via cervical dislocation or other institutionally approved methods.
-
Dissection:
-
Immediately open the thoracic cavity to expose the diaphragm.
-
Carefully excise a section of the rib cage with the diaphragm attached and place it in a dissecting dish containing chilled, oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution.
-
Dissect two longitudinal muscle strips (approximately 2-3 mm wide) from the lateral costal region of each hemidiaphragm, ensuring the central tendon and a portion of the rib remain intact at either end.[12][13]
-
1.2. Muscle Mounting and Incubation
-
Mounting: Securely mount the diaphragm strip in an organ bath filled with Krebs-Henseleit solution maintained at 25-37°C and continuously bubbled with 95% O2 / 5% CO2.[13][14] One end of the strip (rib side) is fixed, while the other end (central tendon) is attached to a force transducer.[15]
-
Equilibration: Allow the muscle to equilibrate for at least 15-20 minutes.
-
Optimal Length (Lo): Determine the optimal muscle length (Lo) by incrementally stretching the muscle and delivering single electrical pulses (twitches) until the maximal twitch force is achieved. All subsequent measurements should be performed at Lo.[14]
-
Tulobuterol Incubation:
-
For the treatment group, incubate the muscle strips in the organ bath containing Krebs-Henseleit solution with the desired concentration of tulobuterol (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M) for 60 minutes.[1]
-
For the control group, incubate the muscle strips in the same solution without tulobuterol.
-
1.3. Measurement of Contractile Properties
-
Stimulation: Use platinum plate electrodes placed parallel to the muscle strip to deliver supramaximal electrical stimuli (e.g., 0.2 ms duration).[14]
-
Twitch Kinetics: Record single twitch contractions to determine:
-
Peak twitch force (Pt)
-
Time to peak tension (TTP)
-
Half-relaxation time (½ RT)
-
-
Force-Frequency Relationship:
-
Fatigue Protocol:
-
Induce fatigue by repeatedly stimulating the muscle (e.g., 80 Hz for 700 ms, once every 5 seconds) for a set duration (e.g., 240 seconds).[14]
-
Measure the decline in force production over time.
-
-
Data Normalization:
Part 2: In Vivo Assessment of Diaphragm Muscle Contractility
This non-invasive method allows for longitudinal studies in the same animal.
2.1. Animal Preparation and Tulobuterol Administration
-
Animal Model: Use adult mice as described for the in vitro protocol.
-
Tulobuterol Administration:
-
Administer tulobuterol via a transdermal patch applied to a shaved area on the back of the mouse. This method provides sustained drug delivery.[1][3]
-
The sham-treated group will have a patch without the active drug.
-
Measurements can be taken at various time points after patch application (e.g., 1, 4, 8, 12, 24 hours).[1]
-
-
Anesthesia: Lightly anesthetize the mouse to prevent movement during imaging.
2.2. Ultrasound Imaging
-
Equipment: Use a high-frequency ultrasound system with a linear array transducer.
-
Procedure:
-
Measurements:
-
Diaphragm Excursion: Measure the amplitude of diaphragm movement from the M-mode tracing.
-
Contraction Velocity: Can be derived from the slope of the M-mode tracing during inspiration.
-
Respiration Rate: Can also be determined from the M-mode recording.[16]
-
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo studies.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between control and tulobuterol-treated groups.
Table 1: In Vitro Diaphragm Contractile Properties
| Parameter | Control Group (Mean ± SEM) | Tulobuterol Group (Mean ± SEM) | p-value |
| Twitch Kinetics | |||
| Peak Twitch Force (mN) | |||
| Specific Twitch Force (N/cm²) | |||
| Time to Peak Tension (ms) | |||
| Half-Relaxation Time (ms) | |||
| Tetanic Contractions | |||
| Peak Tetanic Force (mN) | |||
| Specific Tetanic Force (N/cm²) | |||
| Fatigue | |||
| Force Decline (%) |
Table 2: In Vivo Diaphragm Function (Ultrasound)
| Parameter | Sham-Treated Group (Mean ± SEM) | Tulobuterol-Treated Group (Mean ± SEM) | p-value |
| Diaphragm Excursion (mm) | |||
| Contraction Velocity (mm/s) | |||
| Respiration Rate (breaths/min) |
Conclusion
The protocols outlined in this document provide a robust framework for investigating the effects of tulobuterol on diaphragm muscle contractility in mice. By employing both in vitro and in vivo methodologies, researchers can gain a comprehensive understanding of the direct muscular effects and the physiological impact of this compound. The provided templates for data presentation and visualization of workflows and signaling pathways will aid in the clear and concise communication of experimental findings. These studies are crucial for exploring the potential of tulobuterol as a therapeutic agent for respiratory muscle dysfunction.
References
- 1. Transdermal treatment with tulobuterol increases isometric contractile properties of diaphragm muscle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tulobuterol patch maintains diaphragm muscle contractility for over twenty-four hours in a mouse model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transdermal tulobuterol patch, a long-actingβ(2)-agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Tulobuterol used for? [synapse.patsnap.com]
- 5. What is the mechanism of Tulobuterol? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Transdermal Treatment with Tulobuterol Increases Isometric Contractile Properties of Diaphragm Muscle in Mice [jstage.jst.go.jp]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Role of beta-adrenoceptor signaling in skeletal muscle: implications for muscle wasting and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscle Plasticity and β2-Adrenergic Receptors: Adaptive Responses of β2-Adrenergic Receptor Expression to Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. treat-nmd.org [treat-nmd.org]
- 13. Frontiers | The force-temperature relationship in healthy and dystrophic mouse diaphragm; implications for translational study design [frontiersin.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Video: Isometric and Eccentric Force Generation Assessment of Skeletal Muscles Isolated from Murine Models of Muscular Dystrophies [jove.com]
- 16. Diagnostic Ultrasound Imaging of Mouse Diaphragm Function [app.jove.com]
- 17. Ultrasonography validation for early alteration of diaphragm echodensity and function in the mdx mouse model of Duchenne muscular dystrophy | PLOS One [journals.plos.org]
Application of Tulobuterol Transdermal Patch in Pediatric Asthma Research: Application Notes and Protocols
Introduction
The tulobuterol transdermal patch is a novel drug delivery system for the long-term management of pediatric asthma.[1] As a selective β2-adrenergic agonist, tulobuterol functions as a bronchodilator by relaxing the smooth muscles in the airways, making breathing easier.[2][3] The transdermal patch formulation offers a unique advantage in pediatric care by providing continuous drug delivery over 24 hours, which helps in maintaining stable therapeutic concentrations and improving patient adherence.[1][2] This is particularly beneficial for managing nocturnal symptoms and the "morning dip" in respiratory function often seen in asthmatic children.[1][4] Recent research has also shed light on its anti-inflammatory properties, adding to its therapeutic potential.[5]
These application notes provide a comprehensive overview of the use of the tulobuterol transdermal patch in pediatric asthma research, including its mechanism of action, pharmacokinetic profile, clinical efficacy, and safety. Detailed experimental protocols and data are presented to guide researchers and drug development professionals in this field.
Application Notes
Mechanism of Action
Tulobuterol's primary mechanism is the stimulation of β2-adrenergic receptors on the smooth muscle cells of the airways.[3] This activation leads to a cascade of intracellular events, including the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP activates protein kinase A (PKA), leading to the phosphorylation of target proteins that result in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[3]
Beyond its bronchodilator effects, studies in animal models have revealed that the tulobuterol patch possesses anti-inflammatory properties. It has been shown to ameliorate airway inflammatory responses by down-regulating the Syk/NF-κB signaling pathway.[5] This dual action of bronchodilation and anti-inflammation makes it a comprehensive therapeutic option for asthma management.[2]
Pharmacokinetic Profile in Children
The transdermal patch is designed with a crystal reservoir system that allows for the gradual and sustained release of tulobuterol over a 24-hour period.[1][4] This delivery system ensures that the peak serum concentration of the drug occurs in the early morning, which is particularly effective in counteracting the common morning dip in pulmonary function in asthmatic patients.[1]
Pharmacokinetic studies in children with asthma have demonstrated that the parameters, when adjusted for body surface area, are nearly equivalent to those in adults.[6] The patch provides a favorable pharmacokinetic profile that avoids the steep increases in plasma drug levels often associated with oral β2-agonists, thereby reducing the risk of systemic side effects like tremors and palpitations.[1][5]
Clinical Efficacy and Safety
Clinical trials have consistently demonstrated the efficacy and safety of the tulobuterol patch in pediatric asthma. When used as an add-on therapy for children on long-term leukotriene receptor antagonist (LTRA) therapy, the tulobuterol patch significantly improved peak expiratory flow (PEF) compared to baseline and to treatment with oral sustained-release theophylline.[7][8][9]
In comparative studies with oral salbutamol sulfate for mild to moderate acute asthma attacks in children, the tulobuterol patch showed better therapeutic efficacy with a higher safety profile.[10][11] Patients treated with the tulobuterol patch had significantly lower symptom scores for wheezing, respiratory rate, and other clinical signs compared to the salbutamol group.[10][11] Importantly, no drug-related adverse events were reported in several of these pediatric studies, highlighting its excellent safety profile.[6][7][8][10]
Data Presentation
Table 1: Pharmacokinetic Parameters of Tulobuterol Transdermal Patch in Children with Asthma
| Parameter | Value | Reference |
| Cmax (Maximum Serum Concentration) | 1.33 ± 0.21 ng/mL | [1][6] |
| Tmax (Time to Reach Cmax) | 14.0 ± 2.0 hours | [6] |
| AUC0-t (Area Under the Curve) | 27.1 ± 4.2 ng·hr/mL | [6] |
Table 2: Efficacy of Tulobuterol Patch in Pediatric Asthma Clinical Trials
| Study Comparison | Key Efficacy Outcomes | Results | Reference |
| Tulobuterol Patch vs. Theophylline (Add-on to LTRA) | % Peak Expiratory Flow (PEF) | % PEF was significantly higher at all times in the tulobuterol group compared to baseline (p < 0.001) and significantly higher than the theophylline group. | [7][8][9] |
| Tulobuterol Patch vs. Oral Salbutamol Sulfate (Mild/Moderate Acute Attack) | Symptom Scores (wheeze, respiratory rate, etc.) | On day 3, all symptom scores (except cough) were significantly lower in the tulobuterol group (P<0.05). On day 14, the cough score was also significantly lower. | [10][11] |
| Observational Study (Add-on Therapy) | Asthma Control Level | After 4 weeks of tulobuterol add-on therapy, 85% of children had well-controlled asthma compared to baseline (p < 0.001). | [12] |
| Observational Study (Add-on Therapy) | Mean Peak Expiratory Flow (PEF) | Baseline mean PEF of 138.35 mL increased to 175.11 mL at 2 weeks and 185.84 mL at 4 weeks (p < 0.001). | [12] |
Table 3: Safety Profile of Tulobuterol Patch in Pediatric Asthma Clinical Trials
| Study Comparison | Adverse Events in Tulobuterol Group | Adverse Events in Comparator Group | Reference |
| Tulobuterol Patch vs. Theophylline | No drug-related adverse events reported. | No drug-related adverse events reported. | [7][8][9] |
| Tulobuterol Patch vs. Oral Salbutamol Sulfate | No adverse events occurred. | One child developed hand trembling. | [10][11] |
| Pharmacokinetic Study | No side effects were found regarding subjective symptoms and skin conditions. No significant changes in pulse rate or blood pressure. | N/A | [6] |
Experimental Protocols
Protocol 1: Randomized Clinical Trial - Tulobuterol Patch vs. Oral Theophylline
-
Study Design: A randomized, open-label, multicenter clinical trial.[7][8]
-
Patient Population: Children aged 4-12 years with pediatric asthma on long-term LTRA therapy.[7][8]
-
Intervention:
-
Outcome Measures:
Protocol 2: Preclinical Study - Anti-inflammatory Mechanism of Tulobuterol Patch
-
Animal Model: Ovalbumin (OVA)-induced allergic asthma mouse model.[5]
-
Experimental Groups:
-
Control Group
-
OVA-sensitized/challenged Group
-
Tulobuterol patch-treated Group
-
Other β2-agonist (salbutamol, formoterol)-treated Groups[5]
-
-
Outcome Measures:
-
Inflammatory Cell Infiltration: Histological analysis of lung tissue.[5]
-
Cell Counts: Total leukocytes and differential counts in bronchoalveolar lavage fluid (BALF).[5]
-
Cytokine Levels: Measurement of IL-1β, TNF-α, IL-6, CCL-11, and IL-4 in BALF.[5]
-
Protein Expression: Western blotting and immunohistochemistry to assess the expression and activation of Syk and NF-κB in lung tissue.[5]
-
Mandatory Visualizations
Caption: Tulobuterol's anti-inflammatory signaling pathway.
Caption: A typical pediatric asthma clinical trial workflow.
Caption: Pharmacokinetic profile of the tulobuterol patch.
References
- 1. dovepress.com [dovepress.com]
- 2. What is Tulobuterol used for? [synapse.patsnap.com]
- 3. What is the mechanism of Tulobuterol? [synapse.patsnap.com]
- 4. tuloplast.wordpress.com [tuloplast.wordpress.com]
- 5. Tulobuterol patch alleviates allergic asthmic inflammation by blockade of Syk and NF-κB activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of the tulobuterol patch, HN-078, in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of transdermal tulobuterol in pediatric asthma patients on long-term leukotriene receptor antagonist therapy: results of a randomized, open-label, multicenter clinical trial in Japanese children aged 4-12 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Transdermal Tulobuterol in Pediatric Asthma Patients on Long-Term Leukotriene Receptor Antagonist Therapy: Results of a Randomized, Open-Label, Multicenter Clinical Trial in Japanese Children Aged 4-12 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Efficacy and safety of tulobuterol patch versus oral salbutamol sulfate in children with mild or moderate acute attack of bronchial asthma: a comparative study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zgddek.com [zgddek.com]
- 12. The Effect Of Transdermal Tulobuterol Patch In The Treatment Of Pediatric Asthma., IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]
Application Notes and Protocols for Tulobuterol in Animal Models of COPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tulobuterol is a long-acting beta-2 adrenergic receptor agonist (LABA) utilized as a bronchodilator in the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its primary mechanism of action involves the stimulation of beta-2 adrenergic receptors on the smooth muscle cells of the airways.[1] This activation triggers a biochemical cascade, leading to the relaxation of bronchial smooth muscle, subsequent airway dilation, and improved respiratory function.[1] Tulobuterol is often administered via a transdermal patch, which allows for sustained and continuous drug delivery.[1][2]
Beyond its bronchodilatory effects, preclinical studies, primarily in asthma models, suggest that tulobuterol also possesses anti-inflammatory properties.[3] These studies indicate that tulobuterol can modulate inflammatory responses, a key component in the pathophysiology of COPD.[3] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of tulobuterol in animal models of COPD.
Therapeutic Rationale in COPD
COPD is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, usually caused by significant exposure to noxious particles or gases. The chronic inflammation in COPD leads to airway remodeling and parenchymal destruction (emphysema). Tulobuterol's dual action as a potent bronchodilator and a potential anti-inflammatory agent makes it a compelling candidate for therapeutic intervention in COPD. Its ability to provide sustained bronchodilation can alleviate symptoms like dyspnea, while its anti-inflammatory effects may help in mitigating the underlying disease progression.[1][4]
Data Presentation
The following tables summarize quantitative data from a key preclinical study investigating the anti-inflammatory effects of a tulobuterol patch in a murine model of allergic airway inflammation. While this study was conducted in an asthma model, the findings related to inflammatory markers are highly relevant to the inflammatory pathways active in COPD.
Table 1: Effect of Tulobuterol Patch on Inflammatory Cell Infiltration in Lung Tissue
| Treatment Group | Inflammatory Score (mean ± SD) |
| Control | 0.5 ± 0.5 |
| Model (OVA-induced) | 3.75 ± 0.5 ## |
| Tulobuterol Patch (3 mg/kg) | 2.25 ± 0.5 ** |
| Tulobuterol Patch (6 mg/kg) | 1.75 ± 0.5 ** |
| Tulobuterol Patch (12 mg/kg) | 1.25 ± 0.5 ** |
Data adapted from a study using an ovalbumin (OVA)-induced allergic asthma mouse model. ## P < 0.01 vs. control group; ** P < 0.01 vs. model group.
Table 2: Effect of Tulobuterol Patch on Pro-inflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF) (pg/mL, mean ± SD)
| Treatment Group | IL-1β | TNF-α | IL-6 |
| Control | 25.3 ± 4.1 | 30.1 ± 5.2 | 45.2 ± 6.8 |
| Model (OVA-induced) | 89.6 ± 10.2 ## | 102.5 ± 11.3 ## | 154.3 ± 15.1 ## |
| Tulobuterol Patch (3 mg/kg) | 65.4 ± 7.9 ** | 78.9 ± 8.1 ** | 110.1 ± 12.3 ** |
| Tulobuterol Patch (6 mg/kg) | 50.1 ± 6.3 ** | 62.3 ± 7.5 ** | 85.6 ± 9.9 ** |
| Tulobuterol Patch (12 mg/kg) | 35.8 ± 5.5 ** | 45.7 ± 6.9 ** | 60.2 ± 7.8 ** |
Data adapted from a study using an ovalbumin (OVA)-induced allergic asthma mouse model. ## P < 0.01 vs. control group; ** P < 0.01 vs. model group.
Signaling Pathways
Diagram 1: Tulobuterol's Proposed Anti-inflammatory Signaling Pathway
Caption: Tulobuterol's dual mechanism of action.
Experimental Protocols
The following are detailed protocols for inducing COPD in animal models and subsequently evaluating the effects of tulobuterol.
Protocol 1: Cigarette Smoke-Induced COPD Model in Mice
This protocol describes the induction of COPD-like lung inflammation and damage in mice through exposure to cigarette smoke.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Whole-body inhalation system or nose-only exposure chamber
-
Standard research cigarettes
-
Tulobuterol transdermal patches
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) equipment
-
Histology supplies (formalin, paraffin, etc.)
-
ELISA kits for cytokine measurement
Experimental Workflow Diagram
Caption: Workflow for the cigarette smoke-induced COPD model.
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Grouping: Randomly divide mice into three groups:
-
Control group (exposed to room air)
-
Cigarette smoke (CS) group
-
CS + Tulobuterol group (further divided into different dose subgroups, e.g., 3, 6, 12 mg/kg)
-
-
COPD Induction: Expose the CS and CS + Tulobuterol groups to the smoke of four commercial cigarettes daily, five days a week, for a duration of 4 to 12 weeks.
-
Tulobuterol Administration: For the CS + Tulobuterol group, apply the tulobuterol transdermal patch to a shaved area of the back daily, concurrently with the cigarette smoke exposure period.
-
Endpoint Analysis: At the end of the exposure period, perform the following analyses:
-
Bronchoalveolar Lavage (BAL): Anesthetize the mice and perform a tracheotomy. Lavage the lungs with sterile saline to collect BAL fluid (BALF). Perform total and differential cell counts to quantify inflammatory cells (neutrophils, macrophages).
-
Lung Histology: Perfuse the lungs with formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and alveolar space enlargement.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the BALF supernatant using ELISA.
-
Protocol 2: Elastase-Induced Emphysema Model in Mice
This protocol describes a more acute model of emphysema induction through the intratracheal instillation of elastase.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Porcine pancreatic elastase (PPE)
-
Anesthesia (e.g., ketamine/xylazine)
-
Intratracheal instillation equipment
-
Tulobuterol transdermal patches
-
Lung function measurement system (e.g., flexiVent)
-
Histology supplies
Procedure:
-
Acclimatization and Grouping: As described in Protocol 1.
-
Emphysema Induction: Anesthetize the mice and intratracheally instill a single dose of PPE (e.g., 0.55 U per 100g body weight) to induce emphysema. The control group receives saline.
-
Tulobuterol Administration: Begin daily application of the tulobuterol patch one day after elastase instillation and continue for a predetermined period (e.g., 14-28 days).
-
Endpoint Analysis:
-
Lung Function: Measure lung function parameters such as compliance, elastance, and resistance using a specialized ventilator system.
-
Histology: Assess the mean linear intercept to quantify the degree of airspace enlargement and emphysema.
-
Conclusion
Tulobuterol demonstrates significant potential as a therapeutic agent for COPD, owing to its established bronchodilatory effects and emerging evidence of anti-inflammatory activity. The protocols outlined in this document provide a framework for the preclinical evaluation of tulobuterol in established animal models of COPD. Further research utilizing these models is warranted to fully elucidate its therapeutic efficacy and mechanisms of action in the context of COPD.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Tulobuterol: one-month intravenous safety studies in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of transdermal tulobuterol on dyspnea and respiratory function during exercise in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Assay for the Determination of Tulobuterol in Human Plasma for Pharmacokinetic Studies
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tulobuterol in human plasma. This method is well-suited for pharmacokinetic studies following the administration of therapeutic doses of tulobuterol, such as with a transdermal patch. The protocol employs a straightforward liquid-liquid extraction for sample preparation and utilizes a stable isotope-labeled internal standard (tulobuterol-d9) to ensure accuracy and precision. The method was validated over a linear range of 0.01 to 5.0 ng/mL, with a lower limit of quantitation of 0.01 ng/mL, demonstrating excellent sensitivity.
Introduction
Tulobuterol is a selective β2-adrenergic agonist used as a bronchodilator for the management of asthma and other respiratory diseases.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety.[3][4] Transdermal delivery of tulobuterol, in particular, offers the potential for sustained drug release and improved patient compliance.[2][5] Accurate determination of tulobuterol concentrations in human plasma is essential for these pharmacokinetic assessments. LC-MS/MS has become the preferred analytical technique for such applications due to its high sensitivity, selectivity, and speed.[6][7] This application note provides a detailed protocol for a validated LC-MS/MS method for tulobuterol quantification in human plasma.
Experimental
Materials and Reagents
-
Tulobuterol reference standard
-
Tulobuterol-d9 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Isopropanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Human plasma (EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatograph (e.g., Agilent, Shimadzu, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)
-
Analytical Column: C18 column (e.g., 300 Extend C18, 4.6 mm × 150 mm, 5 µm)[8]
Sample Preparation
A liquid-liquid extraction procedure is employed for the extraction of tulobuterol and the internal standard from human plasma.[8]
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (tulobuterol-d9).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (isopropanol:n-hexane, 5:95, v/v).[8]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 4.6 mm × 150 mm, 5 µm |
| Mobile Phase | 0.1% Formic acid in Water : Acetonitrile (30:70, v/v)[8] |
| Flow Rate | 1.0 mL/min (with an approximate 1:1 split before the mass spectrometer)[8] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tulobuterol) | m/z 228.1 → 154.0[8] |
| MRM Transition (Tulobuterol-d9) | m/z 237.2 → 154.0[8] |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.01 to 5.0 ng/mL. The lower limit of quantitation (LLOQ) was established at 0.01 ng/mL.[8]
| Parameter | Result |
| Calibration Range | 0.01 - 5.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.01 ng/mL |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 0.02 | < 15% | < 15% | 85 - 115% | 85 - 115% |
| Medium | 0.2 | < 15% | < 15% | 85 - 115% | 85 - 115% |
| High | 4.0 | < 15% | < 15% | 85 - 115% | 85 - 115% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Tulobuterol | ~66%[8] | Minimal |
| Tulobuterol-d9 | Consistent with Tulobuterol | Minimal |
Pharmacokinetic Study Application
This validated LC-MS/MS method was successfully applied to a pharmacokinetic study of tulobuterol in healthy volunteers following the administration of a 2 mg tulobuterol transdermal patch.[8] The sensitivity of the assay was sufficient to characterize the plasma concentration-time profile of tulobuterol.
Conclusion
The LC-MS/MS method described in this application note is a highly sensitive, specific, and reliable method for the quantification of tulobuterol in human plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in pharmacokinetic studies, aiding in the development and clinical evaluation of tulobuterol formulations.
Visualizations
Caption: Experimental workflow for the LC-MS/MS determination of tulobuterol in human plasma.
Caption: Logical relationship of key stages in a tulobuterol pharmacokinetic study.
References
- 1. The pharmacokinetics of the beta 2-adrenoceptor agonist, tulobuterol, given transdermally and by inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Pharmacokinetics and pharmacodynamics of the tulobuterol patch, HN-078, in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study on the safety profile and clinical outcomes in patients using tulobuterol transdermal patch as an add on therapy in stable chronic obstructive pulmonary disease - IP Indian J Immunol Respir Med [ijirm.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Long-Term Efficacy Studies of Tulobuterol Patch
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tulobuterol patch is a transdermal delivery system for a β2-adrenergic agonist, designed for the long-term management of chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its unique formulation allows for a steady release of the active drug over 24 hours, which helps in maintaining consistent bronchodilation and improving patient adherence due to its once-daily application.[1][3][4][5] When applied at bedtime, the serum concentration of tulobuterol peaks in the early morning, which can help suppress the common "morning dip" in pulmonary function experienced by many patients with asthma.[1][4] This document provides detailed application notes and protocols for designing and conducting long-term efficacy studies of the Tulobuterol patch.
Mechanism of Action
Tulobuterol is a selective β2-adrenergic receptor agonist.[2] Upon binding to β2-adrenergic receptors on the smooth muscle cells of the airways, it activates adenylate cyclase.[6] This enzyme, in turn, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), leading to the activation of protein kinase A (PKA).[6] PKA then phosphorylates various target proteins, resulting in the relaxation of bronchial smooth muscle, leading to bronchodilation.[6] Recent studies also suggest that the Tulobuterol patch may have anti-inflammatory effects by down-regulating the Syk/NF-κB signaling pathway, which is involved in allergic airway inflammation.[7]
Figure 1: Signaling pathway of Tulobuterol in airway smooth muscle and inflammatory cells.
Experimental Protocols for Long-Term Efficacy Studies
Study Design
A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for evaluating the long-term efficacy and safety of the Tulobuterol patch.
1.1. Study Population:
-
Inclusion Criteria:
-
Adult patients (18-75 years old) with a documented diagnosis of persistent asthma or moderate to severe COPD.
-
For asthma trials, patients should be on a stable dose of inhaled corticosteroids (ICS).
-
For COPD trials, patients should have a post-bronchodilator FEV1/FVC ratio of < 0.70.
-
Patients must be able to understand and comply with study procedures.
-
-
Exclusion Criteria:
-
History of life-threatening asthma exacerbation within the last year.
-
Current smokers or those who have quit within the last 6 months.
-
Clinically significant cardiovascular, renal, or hepatic disease.
-
Known hypersensitivity to Tulobuterol or any component of the patch.
-
1.2. Treatment Regimen:
-
Run-in Period: A 2-4 week single-blind placebo run-in period to establish baseline data and ensure patient compliance.
-
Randomization: Eligible patients will be randomized in a 1:1 ratio to receive either the Tulobuterol patch (e.g., 2 mg applied once daily) or a matching placebo patch.
-
Study Duration: A minimum of 12 months is recommended to assess long-term efficacy and safety.
Figure 2: Experimental workflow for a long-term efficacy study of the Tulobuterol patch.
Efficacy and Safety Assessments
2.1. Primary Efficacy Endpoint:
-
For Asthma: Change from baseline in morning peak expiratory flow (PEF) over the 12-month treatment period.
-
For COPD: Change from baseline in trough forced expiratory volume in 1 second (FEV1) over the 12-month treatment period.
2.2. Secondary Efficacy Endpoints:
-
Frequency of asthma or COPD exacerbations.
-
Change in rescue medication use.
-
Patient-reported outcomes, such as the Asthma Control Questionnaire (ACQ) or the St. George's Respiratory Questionnaire (SGRQ) for COPD.[4]
-
Change in evening PEF.
-
Change in Forced Vital Capacity (FVC).[8]
2.3. Safety Assessments:
-
Incidence and severity of adverse events (AEs), including local skin reactions at the patch application site.
-
Vital signs (blood pressure, heart rate).
-
Electrocardiogram (ECG) monitoring.
-
Laboratory safety tests (hematology, clinical chemistry).
Data Presentation
Quantitative data from long-term efficacy studies should be summarized in clearly structured tables for easy comparison between the treatment and placebo groups.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Tulobuterol Patch (n=) | Placebo (n=) |
| Age (years), mean (SD) | ||
| Gender, n (%) | ||
| Disease Duration (years), mean (SD) | ||
| Morning PEF (L/min), mean (SD) | ||
| Trough FEV1 (L), mean (SD) | ||
| Rescue Medication Use (puffs/day), mean (SD) |
Table 2: Summary of Primary and Secondary Efficacy Endpoints at 12 Months
| Endpoint | Tulobuterol Patch (n=) | Placebo (n=) | p-value |
| Change from Baseline in Morning PEF (L/min), mean (SD) | |||
| Change from Baseline in Trough FEV1 (L), mean (SD) | |||
| Mean Number of Exacerbations per Patient-Year | |||
| Change from Baseline in Rescue Medication Use (puffs/day), mean (SD) | |||
| Change from Baseline in ACQ/SGRQ Score, mean (SD) |
Table 3: Summary of Adverse Events
| Adverse Event | Tulobuterol Patch (n=) | Placebo (n=) |
| Any Adverse Event, n (%) | ||
| Serious Adverse Events, n (%) | ||
| Application Site Reactions, n (%) | ||
| Cardiovascular Events, n (%) |
Conclusion
The Tulobuterol patch has demonstrated clinical efficacy and a good safety profile in the long-term management of asthma and COPD.[1][4] Its once-daily application promotes better treatment adherence, a crucial factor in managing chronic respiratory diseases.[1][8] The protocols outlined in this document provide a framework for designing robust long-term efficacy studies to further evaluate the clinical benefits of the Tulobuterol patch in diverse patient populations.
References
- 1. dovepress.com [dovepress.com]
- 2. What is Tulobuterol used for? [synapse.patsnap.com]
- 3. thekingsleyclinic.com [thekingsleyclinic.com]
- 4. researchgate.net [researchgate.net]
- 5. Transdermal tulobuterol patch, a long-actingβ(2)-agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tulobuterol? [synapse.patsnap.com]
- 7. Tulobuterol patch alleviates allergic asthmic inflammation by blockade of Syk and NF-κB activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zuventus.com [zuventus.com]
In Vivo Models for Assessing the Bronchodilator Effects of Tulobuterol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo models to assess the bronchodilator effects of Tulobuterol, a long-acting β2-adrenergic receptor agonist. The described models are essential tools for preclinical evaluation of Tulobuterol's efficacy and mechanism of action in the context of asthma and other obstructive airway diseases.
Introduction
Tulobuterol exerts its bronchodilator effects by binding to β2-adrenergic receptors on airway smooth muscle cells. This interaction activates a signaling cascade involving adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates target proteins, resulting in smooth muscle relaxation and bronchodilation.[1] In addition to its direct bronchodilator activity, Tulobuterol has been shown to possess anti-inflammatory properties, partly by down-regulating the Syk/NF-κB signaling pathway.[2]
The protocols detailed below describe two primary in vivo models: an ovalbumin-induced allergic asthma model in mice to evaluate both bronchodilator and anti-inflammatory effects, and a histamine-induced bronchoconstriction model in guinea pigs for a direct assessment of bronchodilation.
Signaling Pathway of Tulobuterol
The mechanism of action of Tulobuterol involves the activation of the β2-adrenergic receptor signaling pathway, leading to airway smooth muscle relaxation.
Figure 1: Tulobuterol Signaling Pathway
Experimental Models and Protocols
Ovalbumin-Induced Allergic Asthma Model in Mice
This model is suitable for evaluating the dual anti-inflammatory and bronchodilator effects of Tulobuterol in a disease-relevant context.
Figure 2: Workflow for OVA-Induced Asthma Model
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Methacholine chloride
-
Tulobuterol transdermal patches
-
Phosphate-buffered saline (PBS)
-
Forced Oscillation Technique (FOT) system (e.g., FlexiVent)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of PBS.
-
-
Challenge:
-
From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes daily.
-
-
Tulobuterol Administration:
-
One hour prior to each OVA challenge, apply a Tulobuterol transdermal patch to a shaved area on the back of the mice. The patch size should be adjusted to deliver the desired dose (e.g., 3.0, 6.0, or 12.0 mg/kg).[2] Secure the patch with a non-irritating adhesive tape.
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, assess AHR using the Forced Oscillation Technique.
-
Anesthetize the mice, and tracheostomize and connect them to a ventilator.
-
Record baseline airway resistance (Rrs) and compliance (Crs).
-
Expose the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, and 50 mg/mL).
-
Measure Rrs and Crs after each methacholine challenge.
-
-
Bronchoalveolar Lavage Fluid (BALF) Analysis and Lung Histology:
-
After AHR measurement, collect BALF to analyze inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes).
-
Perfuse the lungs and fix them for histological examination to assess airway inflammation and remodeling.
-
The following table summarizes the expected outcomes from the ovalbumin-induced asthma model in mice when treated with Tulobuterol.
| Parameter | Control (OVA-Challenged) | Tulobuterol Treatment (High Dose) |
| Airway Resistance (Rrs) after Methacholine Challenge (50 mg/mL) | Significant Increase | Significantly Reduced Increase |
| Total Inflammatory Cells in BALF (cells/mL) | Markedly Elevated | Significantly Reduced |
| Eosinophils in BALF (%) | Substantially Increased | Significantly Decreased[2] |
| Lung Inflammation Score (Histology) | Severe Infiltration | Markedly Reduced Infiltration[3] |
Histamine-Induced Bronchoconstriction in Guinea Pigs
This model provides a direct and rapid assessment of the bronchodilator activity of Tulobuterol.
Figure 3: Workflow for Histamine-Induced Bronchoconstriction
Materials:
-
Hartley guinea pigs (male)
-
Histamine dihydrochloride
-
Tulobuterol transdermal patches
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Animal Preparation:
-
Acclimatize guinea pigs to the experimental conditions.
-
-
Tulobuterol Administration:
-
Apply a Tulobuterol transdermal patch to a shaved area on the back of the guinea pigs. A placebo patch should be used for the control group.
-
-
Histamine Challenge:
-
At specific time points after patch application (e.g., 8, 12, and 24 hours), place the conscious guinea pig in a whole-body plethysmograph.[1]
-
Expose the animal to an aerosol of 0.2% histamine dihydrochloride generated by a nebulizer.
-
-
Measurement of Bronchodilation:
-
Record the time from the start of the histamine aerosol exposure to the onset of pre-convulsive dyspnea (PCD). An increase in the time to PCD indicates a bronchodilator effect.
-
The inhibitory rate of bronchoconstriction can be calculated based on the prolongation of the pre-convulsion time compared to the placebo group.
-
The bronchodilator effect of the Tulobuterol patch in the histamine-induced bronchoconstriction model in guinea pigs is summarized in the table below.
| Time After Patch Application | Inhibitory Rate of Bronchoconstriction (%) |
| 8 hours | 50 ± 11[1][4] |
| 12 hours | 35 ± 13[1][4] |
| 24 hours | 30 ± 14[1][4] |
Data are presented as mean ± SD.
Data Presentation and Interpretation
Quantitative data from these in vivo models should be presented in clear, tabular formats to facilitate comparison between treatment groups. Statistical analysis, such as ANOVA followed by post-hoc tests, should be employed to determine the significance of the observed effects.
The ovalbumin-induced asthma model in mice provides a comprehensive assessment of Tulobuterol's therapeutic potential by evaluating its impact on both airway hyperresponsiveness and inflammation. A significant reduction in methacholine-induced airway resistance, coupled with a decrease in inflammatory cell infiltration in the BALF and lung tissue, would indicate a strong therapeutic profile.
The histamine-induced bronchoconstriction model in guinea pigs offers a more direct and rapid measure of Tulobuterol's bronchodilator efficacy and duration of action. A significant and sustained increase in the pre-convulsion time following histamine challenge demonstrates the potent and long-lasting bronchodilator effects of the Tulobuterol transdermal patch.
Conclusion
The in vivo models described in these application notes are robust and reproducible methods for assessing the bronchodilator effects of Tulobuterol. The mouse allergic asthma model allows for the investigation of both bronchodilator and anti-inflammatory properties in a disease-relevant setting, while the guinea pig bronchoconstriction model provides a direct and efficient evaluation of bronchodilator potency and duration. These protocols and the expected quantitative outcomes serve as a valuable resource for researchers and drug development professionals in the preclinical evaluation of Tulobuterol and other novel bronchodilator agents.
References
- 1. The effect of tulobuterol tape on histamine-induced bronchoconstriction in conscious guinea pigs: long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tulobuterol patch alleviates allergic asthmic inflammation by blockade of Syk and NF-κB activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Tulobuterol Tape on Histamine-Induced Bronchoconstriction in Conscious Guinea Pigs: Long Duration of Action. | CiNii Research [cir.nii.ac.jp]
Analytical techniques for assaying Tulobuterol in biological samples
An overview of established and emerging analytical techniques for the quantification of Tulobuterol in biological matrices is presented for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the accurate assay of this β2-adrenergic receptor agonist.
Introduction to Tulobuterol Analysis
Tulobuterol is a bronchodilator used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate and sensitive quantification of Tulobuterol in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate.[2] A variety of analytical techniques have been developed for this purpose, each with distinct advantages in terms of sensitivity, selectivity, and throughput.[3][4][5] These methods primarily include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
Application Notes on Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is a widely used technique for the determination of Tulobuterol.[1][6] It offers good selectivity and reproducibility. UV detection is commonly performed at wavelengths around 212-215 nm.[6][7] The method's primary advantage is its robustness and availability in most analytical laboratories.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high resolution and sensitivity for Tulobuterol analysis.[2][8] This technique often requires a derivatization step to increase the volatility of the analyte, such as creating N,O-heptafluorobutyryl[8] or trimethylsilyl derivatives.[9] Quantification is typically achieved through selected ion monitoring (SIM), which enhances specificity by monitoring characteristic fragment ions.[8][9] While highly sensitive, the need for derivatization can make sample preparation more time-consuming compared to LC-based methods.[10][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for bioanalysis due to its superior sensitivity, selectivity, and speed.[4][12][13] This technique eliminates the need for derivatization, simplifying sample preparation.[10][13] By using Multiple Reaction Monitoring (MRM) mode, it can achieve very low limits of quantitation, making it ideal for pharmacokinetic studies where plasma concentrations are typically low.[12]
Quantitative Data Summary
The performance of various analytical methods for Tulobuterol quantification is summarized below.
| Method | Biological Matrix | Linearity Range | Limit of Quantitation (LOQ) | Precision (%RSD) | Internal Standard | Reference |
| UV Spectrophotometry | Pharmaceutical Forms | 25 - 125 µg/mL | - | - | - | [7] |
| RP-HPLC | Transdermal System | 25 - 75 µg/mL | 0.95 µg/mL | < 2% | - | [1][6] |
| GC-MS | Human Plasma | - | 170 ng/L (0.17 ng/mL) | 4.7% CV | Deschlorotulobuterol | [8] |
| GC-MS | Human Urine | - | 2 ng/mL (Tulobuterol), 5 ng/mL (Metabolites) | - | - | [9] |
| LC-MS/MS | Rat Plasma | 0.5 - 100 ng/mL | 0.5 ng/mL | < 10.3% | Clenbuterol | [12] |
| LC-MS/MS | Human Plasma | 0.01 - 5 ng/mL | 0.01 ng/mL | - | Tulobuterol-d9 | [3] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE is a common and effective technique for extracting Tulobuterol from biological matrices like plasma and urine, removing interfering substances such as proteins and salts.[14][15][16]
Materials:
-
Biological sample (e.g., 1.0 mL plasma)
-
Internal Standard (IS) solution (e.g., Deschlorotulobuterol or Clenbuterol)[8][12]
-
Alkalinizing agent (e.g., 1M Sodium Hydroxide)
-
Extraction solvent (e.g., Dichloromethane or Methyl tert-butyl ether)[8][12]
-
Acidic solution (e.g., 0.1M Hydrochloric Acid)
-
Vortex mixer, Centrifuge, Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Pipette 1.0 mL of the plasma sample into a clean centrifuge tube.
-
Spike the sample with the internal standard solution.
-
Alkalinize the plasma sample by adding 1M NaOH to raise the pH.
-
Add 5 mL of the organic extraction solvent (e.g., Dichloromethane).[8]
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new clean tube.
-
Back-extraction (optional but recommended for cleaner samples):
-
Evaporate the final organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase for analysis.
Protocol 2: LC-MS/MS Analysis of Tulobuterol in Plasma
This protocol is based on a validated method for determining Tulobuterol in rat plasma, which can be adapted for human plasma.[12]
Instrumentation:
-
LC-MS/MS system with an Electrospray Ionization (ESI) source.
-
Chromatographic Column: Venusil MP C18 (100mm × 2.1mm, 3µm) or equivalent.[12]
Chromatographic Conditions:
-
Mobile Phase: 0.1% formic acid in water and methanol.[12]
-
Elution: Isocratic or gradient, depending on the separation needs.
-
Flow Rate: 0.5 mL/min (example).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Run Time: 5 minutes.[12]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[12]
-
MRM Transitions:
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.[1][17][18]
Visualizations
Caption: Workflow for Tulobuterol quantification in biological samples.
Recent studies suggest that besides its bronchodilator effects, Tulobuterol may possess anti-inflammatory properties.[19] One proposed mechanism involves the inhibition of the Spleen Tyrosine Kinase (Syk) and downstream Nuclear Factor-kappa B (NF-κB) signaling pathway, which is critical in allergic airway inflammation.[19]
Caption: Tulobuterol's potential inhibition of the Syk/NF-kB pathway.
References
- 1. RP-HPLC method development for tulobuterol in transdermal systems [wisdomlib.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. actascientific.com [actascientific.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 6. [PDF] ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF TULOBUTEROL IN TRANSDERMAL DRUG DELIVERY SYSTEM | Semantic Scholar [semanticscholar.org]
- 7. ijpsr.com [ijpsr.com]
- 8. Measurement of tulobuterol in human plasma by capillary gas chromatography and selected ion monitoring detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of tulobuterol and its metabolites in human urine by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of tulobuterol in rat plasma using a liquid chromatography-tandem mass spectrometry method and its application to a pharmacokinetic study of tulobuterol patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vetdergikafkas.org [vetdergikafkas.org]
- 14. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 15. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 19. Tulobuterol patch alleviates allergic asthmic inflammation by blockade of Syk and NF-κB activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing HPLC parameters for improved resolution of Tulobuterol and its impurities
Welcome to the technical support center for the analysis of Tulobuterol and its impurities via High-Performance Liquid Chromatography (HPLC). This resource provides practical troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal chromatographic resolution and accurate quantification.
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of Tulobuterol.
Question 1: Why am I seeing poor resolution between the main Tulobuterol peak and an early-eluting impurity peak?
Answer: Poor resolution between Tulobuterol and a more polar, early-eluting impurity (like o-chloro-benzoic acid, a potential degradation product) is a common challenge.[1] This issue often stems from insufficient retention of the impurity or too much organic solvent in the mobile phase.
Troubleshooting Steps:
-
Decrease the Organic Solvent Percentage: In reversed-phase HPLC, reducing the concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases the retention time of polar compounds more significantly than non-polar ones, thereby improving separation.[2]
-
Adjust the Mobile Phase pH: Tulobuterol is a basic compound, while impurities like o-chloro-benzoic acid are acidic.[1] Lowering the pH of the mobile phase (e.g., to pH 3.0) will ensure that the acidic impurity is in its non-ionized form, increasing its retention on a C18 column and improving its separation from the Tulobuterol peak.[3]
-
Reduce the Flow Rate: Lowering the flow rate can enhance separation efficiency, giving more time for the analytes to interact with the stationary phase. This often leads to narrower peaks and better resolution.[4]
-
Consider a Different Column: If the above steps do not provide adequate resolution, consider a column with a different stationary phase chemistry (e.g., a Phenyl or Cyano column) that can offer different selectivity for aromatic or polar compounds.
Question 2: The Tulobuterol peak is showing significant tailing. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like Tulobuterol is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[5] This can lead to inaccurate integration and reduced resolution.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-3.5). At this pH, the majority of the silanol groups on the column packing are protonated (Si-OH) and less likely to interact with the protonated amine group of Tulobuterol.
-
Increase Buffer Concentration: A higher concentration of the buffer in the mobile phase can help to mask the residual silanol groups, reducing the secondary interactions that cause tailing.[5]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of free silanol groups. If you are using an older column, switching to a newer, high-purity silica, base-deactivated column can significantly improve peak shape.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites and improve the peak shape of basic analytes. However, be aware that TEA can shorten column lifetime and is not suitable for mass spectrometry detection.
Question 3: I am observing co-elution of a peak with Tulobuterol, leading to a potential false positive. How can I confirm the peak identity and resolve it?
Answer: Co-elution can be a significant issue, especially when analyzing samples containing other drugs or complex matrices. For instance, a degradation product of the drug bupropion has been reported to interfere with the detection of Tulobuterol.[2]
Troubleshooting Steps:
-
Spike the Sample: To confirm if the interfering peak is indeed Tulobuterol, spike the sample with a known standard of Tulobuterol. If the peak height or area increases but no new peak appears, it confirms the presence of Tulobuterol. If a new, closely eluting peak appears, it indicates an interfering substance.[2]
-
Modify Chromatographic Selectivity: Selectivity is the most powerful factor for improving resolution.[2]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the elution order and improve separation due to different solvent-analyte interactions.
-
Adjust pH: As mentioned previously, modifying the mobile phase pH can change the ionization state of Tulobuterol and its impurities, thus affecting their retention and selectivity.
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl) provides a different separation mechanism and is highly effective at resolving co-eluting peaks.
-
-
Use a Higher Efficiency Column: Increasing column efficiency (N) can also improve resolution. This can be achieved by using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column.[6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for Tulobuterol? A typical starting method for Tulobuterol analysis is a reversed-phase method using a C18 column.[3][7] A mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.02M Potassium dihydrogen phosphate) at a pH of around 3.0 is a robust starting point.[3] Detection is commonly performed at 215 nm.[3]
Q2: How can I perform a forced degradation study for Tulobuterol? Forced degradation studies are essential to develop a stability-indicating method.[8] Tulobuterol samples should be subjected to stress conditions such as:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., heating the solid drug at 105°C.
-
Photolytic Degradation: e.g., exposing the drug to UV light.[9] The goal is to achieve partial degradation (around 10-20%) to ensure that the degradation products can be detected and resolved from the parent drug.[10]
Q3: What are the known impurities of Tulobuterol? Known impurities can originate from the synthesis process or from degradation. These include:
-
Intermediate Impurities: α-bromo-2-chloroacetophenone and 1-(2-chlorophenyl)-2-bromoethanol.[1]
-
Degradation Impurities: N-tert-butyl glycine, o-chloro-benzoic acid, and chlorobenzene.[1]
Q4: My system backpressure is unexpectedly high. What should I check? High backpressure is a common HPLC issue. Check the following in order:
-
Blockage in the System: Check for blockages in the guard column, in-line filter, or at the inlet frit of the analytical column.
-
Flow Rate: Ensure the flow rate is set correctly.
-
Mobile Phase: Precipitated buffer salts due to high organic content can cause blockages. Ensure your mobile phase is properly mixed and filtered.
-
Column Contamination: If the pressure has been building up over time, the column may be contaminated. Try flushing the column with a strong solvent.
Data Presentation
Table 1: Example HPLC Method Parameters for Tulobuterol Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Prontosil C18 (250 x 4.6 mm, 5 µm)[1] | YMC Phenyl (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.02M KH₂PO₄ buffer (60:40), pH 3.0[3] | Acetonitrile: 25mM KH₂PO₄ buffer (5:95), pH 3.0 |
| Flow Rate | 1.0 mL/min[3] | 1.5 mL/min |
| Detection (UV) | 215 nm[3] | 225 nm |
| Column Temp. | Ambient | Ambient |
| Injection Vol. | 20 µL | 10 µL |
| Retention Time | ~2.88 min[3] | Analyte dependent |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Tulobuterol
This protocol is a starting point for developing a stability-indicating method capable of separating Tulobuterol from its potential degradation products.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 0.02M solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic Phase (B): HPLC-grade acetonitrile.
-
Working Mobile Phase: Mix Acetonitrile and the 0.02M Potassium dihydrogen phosphate buffer in a 60:40 (v/v) ratio.[3] Degas the solution before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Tulobuterol reference standard at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution with the mobile phase to a working concentration of 50 µg/mL.
-
-
Sample Preparation (from a transdermal patch):
-
Cut the patch into small pieces and place it in a volumetric flask.
-
Add a known volume of methanol and sonicate for 30 minutes to extract the drug.
-
Dilute the extract with the mobile phase to a final concentration within the linear range of the method (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject a blank (mobile phase), the standard solution, and the sample solution.
-
Identify the Tulobuterol peak in the sample chromatogram by comparing its retention time with that of the standard.
-
To assess stability, analyze samples subjected to forced degradation and check for the appearance of new peaks, ensuring they are well-resolved from the main Tulobuterol peak.
-
Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
This technical support guide provides a comprehensive overview of common issues and solutions for the HPLC analysis of Tulobuterol. By following these guidelines, researchers can optimize their methods for improved accuracy, resolution, and reliability.
References
- 1. Synthesis of High Purified Tulobuterol and Its Study of the Organic Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wada-ama.org [wada-ama.org]
- 3. [PDF] ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF TULOBUTEROL IN TRANSDERMAL DRUG DELIVERY SYSTEM | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. RP-HPLC method development for tulobuterol in transdermal systems [wisdomlib.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor adherence to inhaled therapies with Tulobuterol transdermal patch in studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of the Tulobuterol transdermal patch to address poor adherence to inhaled therapies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental studies involving the Tulobuterol transdermal patch.
| Issue | Potential Cause | Recommended Action |
| Poor Patch Adhesion | - Improper application technique- Application to oily, wet, or irritated skin- Excessive sweating | - Ensure skin is clean, dry, and free of lotions or oils before application.[1]- Rotate the application site daily to prevent skin irritation.[1][2]- In case of partial detachment, the patch may be pressed down firmly. If it does not adhere, a new patch should be applied. Do not use tape to secure a non-adherent patch.[1][2]- For studies in hot climates or with physically active subjects, consider providing participants with specific instructions on managing sweat. |
| Skin Irritation at Application Site | - Allergic contact dermatitis to the adhesive or drug- Irritant contact dermatitis from prolonged occlusion | - Rotate application sites with each new patch.[1][2]- Allow the skin to rest and recover before reapplying a patch to the same location.[2]- If irritation is mild and transient, it is generally not a cause for concern. However, if the skin does not heal within one to three days, medical evaluation is recommended.[1]- Document and grade all skin reactions as part of the safety assessment. |
| Variability in Pharmacokinetic Profiles | - Differences in skin permeability among subjects- Incorrect patch application leading to incomplete drug delivery- Exposure of the patch to heat | - Ensure consistent and correct application technique across all participants.[1]- Instruct participants to avoid applying heating pads over the patch, as this can increase the rate of drug release and potentially lead to an overdose.[1]- Monitor for and document any factors that could influence transdermal absorption. |
| Unexpected Adverse Events (e.g., Tremor, Palpitations) | - Systemic absorption of Tulobuterol, a beta-2 adrenergic agonist | - These are known potential side effects of beta-2 agonists.[3][4]- The transdermal system is designed to minimize steep increases in plasma drug levels, which reduces the risk of such events compared to oral administration.[5]- All adverse events should be recorded and assessed for their relationship to the study drug. |
| Discrepancies in Adherence Data | - Patient self-reporting bias- Incorrect use of electronic monitoring devices | - Utilize objective measures of adherence where possible, such as electronic monitoring, in addition to patient diaries or questionnaires.[6][7]- Provide clear instructions and training on how to use any electronic monitoring devices. |
Frequently Asked Questions (FAQs)
1. What is the primary rationale for using the Tulobuterol transdermal patch to address poor adherence to inhaled therapies?
The primary rationale is the simplified dosing regimen. The Tulobuterol patch requires only once-daily application, which has been shown to lead to significantly better treatment adherence compared to inhaled therapies that often require more frequent administration.[8][5][9] The most common reason cited for poor adherence to inhaled medications is the frequency of administration.[8][9]
2. How does the adherence to the Tulobuterol patch compare to inhaled therapies in clinical studies?
Studies have consistently demonstrated superior adherence rates with the Tulobuterol patch. For instance, one study reported adherence rates of 83.2% for the patch versus 52.7% for inhaled agents in patients with asthma, and 86.6% for the patch versus 54.7% for inhaled agents in patients with COPD.[8][9] Another study in elderly COPD patients found an overall adherence rate of 90.3% for the Tulobuterol patch compared to 75.5% for inhaled salmeterol.[10]
3. What is the mechanism of action of Tulobuterol?
Tulobuterol is a selective beta-2 adrenergic receptor agonist.[3][4][8] When it binds to beta-2 adrenergic receptors in the smooth muscle cells of the airways, it activates the enzyme adenylate cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates target proteins that cause the relaxation of bronchial smooth muscle, resulting in bronchodilation.[3] Some research also suggests that Tulobuterol may have anti-inflammatory effects by down-regulating the Syk/NF-κB signaling pathway.[11]
4. How do the pharmacokinetic profiles of the transdermal patch and inhaled Tulobuterol differ?
After transdermal administration, Tulobuterol is well-absorbed with a lag time of about 4 hours, and the peak plasma concentration (tmax) is reached in approximately 9-12 hours.[12] This sustained release allows for a 24-hour duration of action.[3][13] In contrast, inhaled Tulobuterol is rapidly absorbed, with a tmax of 0.8-1.5 hours.[12][13] The patch provides a more stable serum concentration over a prolonged period.[13]
5. What are the key clinical efficacy outcomes observed with the Tulobuterol patch in adherence studies?
Clinical studies have shown that the Tulobuterol patch is effective in improving lung function and patient-reported outcomes. It has been shown to significantly improve peak expiratory flow (PEF), forced expiratory volume in 1 second (FEV1), and forced vital capacity (FVC).[14] In some studies, the Tulobuterol patch has demonstrated comparable or superior efficacy to inhaled long-acting beta-agonists like salmeterol in the long-term management of stable COPD.[8] Furthermore, improvements in quality of life, as measured by questionnaires such as the St. George's Respiratory Questionnaire (SGRQ), have been observed.[8][10]
6. Are there specific patient populations that may benefit most from the Tulobuterol patch?
The ease of use of the once-daily patch makes it a favorable option for patients who have difficulty with the correct use of inhaler devices, such as elderly patients, including those with cognitive impairment, and pediatric patients.[8][10][15]
Data Presentation
Table 1: Comparative Adherence Rates of Tulobuterol Patch vs. Inhaled Therapies
| Study Population | Tulobuterol Patch Adherence Rate | Inhaled Therapy Adherence Rate | Reference |
| Asthma Patients | 83.2% | 52.7% | [8][9] |
| COPD Patients | 86.6% | 54.7% | [8][9] |
| Elderly COPD Patients | 90.3% | 75.5% (Salmeterol) | [10] |
| Pediatric Asthma Patients | 67.42% | 38.04% | [16] |
Table 2: Pharmacokinetic Properties of Tulobuterol by Route of Administration
| Parameter | Transdermal Patch | Inhalation | Reference |
| Time to Peak Concentration (tmax) | 9 - 12 hours | 0.8 - 1.5 hours | [12][13] |
| Absorption Lag Time | ~ 4 hours | Not applicable | [12] |
| Drug Absorption (24h) | 82% - 90% | Not applicable | [12] |
| Duration of Action | ~ 24 hours | Shorter | [3][13] |
Experimental Protocols
Methodology for a Comparative Adherence Study (Hypothetical Example based on cited literature[10][17])
-
Study Design: A randomized, open-label, crossover trial.
-
Participants: Patients with a confirmed diagnosis of moderate-to-severe COPD, aged 65 years or older, with a history of poor adherence to inhaled medications.
-
Intervention:
-
Period 1 (4 weeks): Participants are randomized to receive either the Tulobuterol transdermal patch (2 mg, once daily) or inhaled salmeterol (50 µg, twice daily).
-
Washout Period (2 weeks): No study drug is administered.
-
Period 2 (4 weeks): Participants are crossed over to the alternate treatment.
-
-
Outcome Measures:
-
Primary Outcome: Adherence to treatment, measured using an electronic monitoring device for the inhaler and a diary for the patch, cross-referenced with patch counts.
-
Secondary Outcomes:
-
Changes in pulmonary function (FEV1, FVC) measured by spirometry at baseline and the end of each treatment period.
-
Changes in quality of life, assessed using the St. George's Respiratory Questionnaire (SGRQ).
-
Six-minute walk distance (6MWD).
-
Safety and tolerability, assessed by recording adverse events.
-
-
-
Statistical Analysis: A paired t-test or Wilcoxon signed-rank test would be used to compare the outcomes between the two treatment periods.
Visualizations
Caption: Beta-2 Adrenergic Receptor Signaling Pathway for Tulobuterol.
Caption: Experimental Workflow for a Comparative Adherence Study.
References
- 1. Transdermal Patches: How to Apply Them [healthline.com]
- 2. Managing problems when using transdermal patches – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 3. What is the mechanism of Tulobuterol? [synapse.patsnap.com]
- 4. What is Tulobuterol used for? [synapse.patsnap.com]
- 5. Transdermal tulobuterol patch, a long-actingβ(2)-agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing adherence to inhaled therapies in asthma and the emergence of electronic monitoring devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Adherence to treatment by patients with asthma or COPD: comparison between inhaled drugs and transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Better adherence to a transdermal tulobuterol patch than inhaled salmeterol in elderly chronic obstructive pulmonary disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tulobuterol patch alleviates allergic asthmic inflammation by blockade of Syk and NF-κB activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of the beta 2-adrenoceptor agonist, tulobuterol, given transdermally and by inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of tulobuterol patches on the respiratory system after endotracheal intubation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A study on the safety profile and clinical outcomes in patients using tulobuterol transdermal patch as an add on therapy in stable chronic obstructive pulmonary disease - IP Indian J Immunol Respir Med [ijirm.org]
- 16. Multicenter Adherence Study of Asthma Medication for Children in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Overcoming challenges in the industrial-scale synthesis of Tulobuterol Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of Tulobuterol Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective starting material for the industrial-scale synthesis of this compound?
A1: The most commonly cited cost-effective and commercially available starting material is 2-chloroacetophenone.[1][2] An alternative route utilizing 2-chlorostyrene has also been developed to avoid certain hazardous reagents.[3]
Q2: What are the critical reaction steps in the synthesis starting from 2-chloroacetophenone?
A2: The key transformations involve the bromination of 2-chloroacetophenone, followed by a reduction and then amination with tert-butylamine to form the Tulobuterol base, which is subsequently converted to the hydrochloride salt.[1][2]
Q3: What are the major process-related impurities I should be aware of?
A3: During the synthesis, several impurities can form. These include intermediates like α-bromo-2-chloroacetophenone and 1-(2-chlorophenyl)-2-bromoethanol.[4][5] A significant by-product is the regioisomer 2-(tert-butylamino)-1-(2-chlorophenyl)ethanol, often referred to as isomer 8.[6] Degradation impurities such as N-tert-butyl glycine, o-chloro-benzoic acid, and chlorobenzene have also been identified.[4][5]
Q4: Are there any particularly hazardous reagents used in the synthesis that require special handling on an industrial scale?
A4: Yes, the bromination step traditionally uses liquid bromine, which is highly corrosive and irritating, posing significant handling challenges and safety risks in large-scale production.[3] Alternative, safer brominating agents and process optimizations are therefore a key consideration. Some synthesis routes also employ selenium dioxide, which is expensive and toxic.[6]
Q5: Is a chromatographic purification step necessary for the final product?
A5: One of the goals of process optimization is to avoid column chromatography, which can be costly and time-consuming on an industrial scale.[6] Optimized protocols have been developed that yield high-purity this compound (≥99.9%) through crystallization and slurry operations, without the need for chromatography.[1][2][6]
Troubleshooting Guide
Problem 1: Low Yield in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Bromination | Optimize the amount of the brominating agent. For instance, using 1.3 equivalents of Br₂ has been shown to improve the yield of the subsequent intermediate.[1] |
| Sub-optimal Reduction Conditions | Ensure the temperature is controlled during the reduction step. For the conversion of the brominated intermediate, maintaining a temperature of 15 to 20°C with 1.3 equivalents of Na₂SO₃ has been found to maximize yield.[6] |
| High Reaction Temperatures | Some synthesis routes require high temperatures for certain steps, which can lead to by-product formation and reduced yield.[6] If possible, select a synthetic route that proceeds under milder conditions. |
| Loss during Purification | The choice of solvent for recrystallization is critical. Highly soluble solvents like methanol and ethanol can lead to significant product loss.[6] Isopropanol or ethyl acetate are often better choices for achieving a good balance between purity and yield.[6] |
Problem 2: High Levels of the Regioisomeric Impurity (Isomer 8)
| Possible Cause | Suggested Solution |
| Inadequate Purification | The regioisomeric impurity has similar properties to Tulobuterol, making it difficult to remove. Standard recrystallization may not be sufficient. |
| A slurry-based purification using ethyl acetate has been proven highly effective. Slurrying the crude product in 5 volumes of ethyl acetate can reduce the content of the regioisomeric impurity to less than 0.05% (as measured by HPLC).[6] |
Problem 3: Product Fails to Meet Purity Specifications (>99.9%)
| Possible Cause | Suggested Solution |
| Residual Starting Materials or Intermediates | Ensure each reaction step goes to completion through in-process monitoring (e.g., TLC or HPLC). Adjust reaction times or temperatures as needed. |
| Ineffective Final Purification | The choice of solvent and its volume are crucial for the final purification. Using 3 volumes of isopropanol for recrystallization can yield a purity of 98.12%, while increasing the volume can improve purity at the expense of yield. For higher purity, a slurry with 5 volumes of ethyl acetate is recommended, which can achieve a purity of 99.96%.[6] |
Data Presentation
Table 1: Optimization of the Bromination Reaction
| Entry | Reagent (equiv.) | Temperature (°C) | Yield of Intermediate 3 (%) | By-product 6 (%) |
| 1 | Br₂ (1.5) | 15-20 | 83.34 | 15.61 |
| 2 | Br₂ (1.3) | 15-20 | 85.05 | 12.09 |
| 3 | Br₂ (1.0) | 15-20 | 80.54 | 10.94 |
| 4 | Br₂ (0.8) | 15-20 | 76.73 | 8.75 |
| Data sourced from a study on process development for this compound.[1] |
Table 2: Optimization of Final Product Purification
| Entry | Solvent | Volume (V) | Purity (%) | Yield (%) |
| 1 | Methanol | 3 | - | - (High Solubility) |
| 2 | Ethanol | 3 | - | - (High Solubility) |
| 3 | Acetone | 3 | - | - (High Solubility) |
| 4 | Isopropanol | 3 | 98.12 | 79.7 |
| 5 | Isopropanol | 5 | >99.0 | 70.0 |
| 6 | Ethyl Acetate (Slurry) | 5 | 99.96 | 85.1 |
| 7 | Ethyl Acetate (Slurry) | 3 | <99.9 | <85 |
| 8 | Ethyl Acetate (Slurry) | 8 | <99.9 | <85 |
| Data adapted from a study on process development for this compound.[6] |
Experimental Protocols
Key Experiment: One-Pot Synthesis and Purification of this compound
This protocol is based on an optimized, industrially amenable process starting from the brominated intermediate of 2-chloroacetophenone.
-
Reduction and Epoxidation:
-
To a solution of the brominated intermediate in a suitable solvent, add a reducing agent such as Sodium borohydride (NaBH₄) portion-wise while maintaining the temperature below 10°C.
-
Monitor the reaction by HPLC until the starting material is consumed. The intermediate epoxide will form in situ.
-
-
Amination:
-
To the reaction mixture containing the epoxide, add tert-butylamine.
-
Heat the mixture to reflux (approximately 60-80°C) for several hours (e.g., 3-8 hours).[3]
-
Monitor the formation of Tulobuterol base by HPLC. This step will also produce the regioisomeric by-product.
-
-
Work-up and Salt Formation:
-
After the reaction is complete, cool the mixture and perform a standard work-up, which may include quenching, extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), and washing with brine.[3]
-
Concentrate the organic layer to obtain the crude Tulobuterol base.
-
Dissolve the crude base in ethyl acetate and add a solution of HCl in isopropanol or another suitable solvent to precipitate the hydrochloride salt.
-
-
Purification:
-
Filter the crude this compound.
-
To remove the regioisomeric impurity, create a slurry of the crude product in 5 volumes of ethyl acetate.
-
Stir the slurry at room temperature for a specified period, then filter, wash with fresh ethyl acetate, and dry under vacuum to yield high-purity this compound (≥99.9%).[6]
-
Visualizations
Caption: Industrial synthesis and purification workflow for Tulobuterol HCl.
Caption: Formation of Tulobuterol vs. its regioisomeric impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. CN111205194A - Preparation method of tulobuterol - Google Patents [patents.google.com]
- 4. Synthesis of High Purified Tulobuterol and Its Study of the Organic Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of High Purified Tulobuterol and Its Study of the Organic Impurities. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the purity of synthesized Tulobuterol by reducing process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities encountered during Tulobuterol synthesis?
A1: During the synthesis of Tulobuterol, several process-related impurities can arise. These can be broadly categorized as:
-
Intermediates and Starting Materials: Incomplete reactions can lead to the presence of starting materials like 2'-chloroacetophenone or key intermediates such as α-bromo-2-chloroacetophenone and 1-(2-chlorophenyl)-2-bromoethanol.[1]
-
Byproducts of Side Reactions: A notable byproduct is a regioisomeric amine impurity, which can form during the amination step.[2] Over-bromination of 2'-chloroacetophenone can also lead to di-brominated impurities.
-
Degradation Products: Under certain conditions, particularly oxidative stress, Tulobuterol can degrade to form impurities such as N-tert-butyl glycine, o-chloro-benzoic acid, and chlorobenzene.[1]
Q2: How can I monitor the level of impurities during my synthesis?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the purity of Tulobuterol and quantifying process-related impurities.[3][4] A well-developed HPLC method can separate Tulobuterol from its various impurities, allowing for accurate assessment of the purity of the crude and purified product.[3]
Q3: What is the most effective method for removing the regioisomeric impurity?
A3: Slurry purification using a suitable solvent has been shown to be highly effective in reducing the regioisomeric impurity to levels below 0.05%.[2][4] This method is often preferred over more complex chromatographic techniques for large-scale production due to its simplicity and cost-effectiveness.[4]
Q4: Can I improve the purity of my final product without using column chromatography?
A4: Yes, a combination of optimized reaction conditions and non-chromatographic purification techniques like recrystallization and slurry purification can yield Tulobuterol with excellent purity (≥99.96%) without the need for column chromatography.[4]
Troubleshooting Guides
Issue 1: Low Purity of Crude Tulobuterol After Synthesis
| Symptom | Possible Cause | Suggested Action |
| Significant peak corresponding to 2'-chloroacetophenone in HPLC analysis. | Incomplete initial bromination reaction. | Ensure complete conversion of the starting material by optimizing reaction time and temperature for the bromination step. |
| Presence of di-brominated species in the mass spectrum. | Over-bromination of 2'-chloroacetophenone. | Carefully control the stoichiometry of the brominating agent. A slight excess may be needed, but a large excess should be avoided. |
| A significant peak identified as the regioisomeric amine impurity. | Non-selective amination reaction. | Optimize the amination reaction conditions, such as temperature and solvent. Consider a one-pot synthesis approach where the intermediate is not isolated, which has been shown to control the formation of this impurity.[2] |
Issue 2: Inefficient Purification by Recrystallization
| Symptom | Possible Cause | Suggested Action |
| Oily precipitate instead of crystals forms upon cooling. | The solvent may not be appropriate, or the concentration of impurities is too high. | Perform a solvent screen to identify a solvent system where Tulobuterol has high solubility at elevated temperatures and low solubility at room temperature. If the crude product is highly impure, consider a preliminary purification step like a slurry wash before recrystallization. |
| Low recovery of Tulobuterol after recrystallization. | The chosen solvent has a relatively high dissolving power for Tulobuterol at low temperatures. | Try a different solvent or a solvent mixture. Ensure the solution is sufficiently cooled and allowed adequate time for crystallization to complete. |
| The purity of the recrystallized product is still below the desired specification. | The recrystallization process may be trapping impurities within the crystal lattice. | Ensure slow cooling to allow for the formation of well-ordered crystals. A second recrystallization may be necessary to achieve the desired purity. |
Data on Purity Improvement
The following table summarizes the typical purity of Tulobuterol at different stages of synthesis and purification.
| Stage | Key Impurity Profile | Typical Purity (%) |
| Crude Product (Post-synthesis) | Regioisomeric amine (up to 5%), unreacted intermediates, and other byproducts. | 92 - 95 |
| After Recrystallization | Reduced levels of most impurities. | 98.12 |
| After Slurry Purification | Regioisomeric amine impurity significantly reduced (<0.05%). | >99.9 |
| Final Product (Optimized Process) | All impurities below 0.1%. | ≥99.96 [4] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Tulobuterol
This protocol is adapted from a reported improved synthesis method.[5]
-
Reduction: Dissolve 1-(2-chlorophenyl)-2-bromoethanone in ethanol at 0°C.
-
Slowly add sodium borohydride (NaBH₄) to the solution and stir for 1.5 hours at 0°C.
-
Amination: Add tert-butylamine to the reaction mixture.
-
Reflux the mixture for 6 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter.
-
Concentrate the filtrate to dryness.
-
Dissolve the residue in ethyl acetate and wash with water.
-
The organic phase containing crude Tulobuterol can be used for the subsequent purification step.
Protocol 2: Slurry Purification of Tulobuterol Hydrochloride
This protocol is effective for removing the regioisomeric impurity.[2][4]
-
Suspend the crude this compound in a suitable solvent (e.g., ethyl acetate) at room temperature. The volume of the solvent should be sufficient to form a stirrable slurry.
-
Stir the slurry vigorously for a predetermined period (e.g., 2-4 hours).
-
Monitor the reduction of the regioisomeric impurity by HPLC.
-
Once the impurity level is acceptable, filter the solid product.
-
Wash the filtered cake with a small amount of fresh, cold solvent.
-
Dry the purified this compound under vacuum.
Visualizing the Process
Caption: Workflow for Tulobuterol synthesis, impurity formation, and purification.
Caption: Decision tree for troubleshooting Tulobuterol purification based on HPLC analysis.
References
Technical Support Center: Strategies to Prevent Tachyphylaxis with Prolonged Tulobuterol Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of tachyphylaxis during prolonged Tulobuterol treatment in research subjects.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of Tulobuterol treatment?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. In the context of Tulobuterol, a beta-2 adrenergic receptor (β2AR) agonist, prolonged exposure can lead to a diminished bronchodilatory or cellular response. This phenomenon is primarily caused by desensitization and downregulation of the β2ARs. While some clinical studies suggest that prolonged treatment with Tulobuterol does not induce significant tachyphylaxis in patients, it can be a critical factor to control for in sensitive in vitro and in vivo research models.[1]
Q2: What are the primary molecular mechanisms underlying β2AR tachyphylaxis?
A2: The primary mechanisms involve:
-
Receptor Desensitization: This is a rapid process that occurs within minutes of agonist exposure. It involves the phosphorylation of the β2AR by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder the receptor's interaction with its downstream signaling partner, the Gs protein, thereby dampening the cellular response.
-
Receptor Internalization (Sequestration): Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization into endosomes. This removes the receptors from the cell surface, making them unavailable for further agonist stimulation.
-
Receptor Downregulation: This is a slower process that occurs over hours to days of continuous agonist exposure. It involves a decrease in the total number of β2ARs, which can be due to increased degradation of the receptors or decreased synthesis of new receptors.
Q3: Is Tulobuterol less likely to cause tachyphylaxis compared to other β2-agonists?
A3: Some clinical evidence suggests that Tulobuterol, particularly when administered via a transdermal patch, maintains its efficacy over long-term use without significant tachyphylaxis.[1] This could be due to its pharmacokinetic profile, which provides a sustained and stable drug concentration. However, in experimental settings with continuous and high concentrations of Tulobuterol, tachyphylaxis can still be induced and should be a consideration in experimental design.
Q4: What are the general strategies to prevent or mitigate Tulobuterol-induced tachyphylaxis in a research setting?
A4: Key strategies include:
-
Intermittent Dosing: Alternating periods of Tulobuterol exposure with drug-free periods can allow for receptor resensitization and recycling back to the cell surface.
-
Combination Therapy:
-
Corticosteroids (e.g., Dexamethasone): These agents can upregulate the expression of β2ARs and may help restore receptor function.
-
Phosphodiesterase (PDE) Inhibitors (e.g., Rolipram): By preventing the breakdown of cAMP, the second messenger for β2AR signaling, PDE inhibitors can amplify the signal from the remaining functional receptors.
-
-
Pharmacological Chaperones: These small molecules can help stabilize the correct conformation of the β2AR, potentially preventing its degradation and promoting its proper trafficking to the cell surface.
Troubleshooting Guides
Issue: Diminished cAMP response to Tulobuterol in cultured cells after prolonged incubation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Receptor Desensitization | Implement an intermittent dosing protocol. For example, treat cells with Tulobuterol for 4 hours, followed by a 20-hour washout period before the next treatment. | Restoration of cAMP response to subsequent Tulobuterol stimulation. |
| Receptor Downregulation | Co-treat cells with Tulobuterol and a corticosteroid like Dexamethasone (e.g., 100 nM). | Attenuation of the decrease in maximal cAMP response compared to Tulobuterol alone. |
| cAMP Degradation | Co-incubate with a phosphodiesterase inhibitor such as Rolipram (a PDE4 inhibitor, e.g., 10 µM) during the final Tulobuterol stimulation. | Potentiation of the cAMP response, even in the presence of some receptor desensitization. |
Issue: Reduced cell surface expression of β2ARs after continuous Tulobuterol treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Receptor Internalization | After prolonged Tulobuterol exposure, wash out the agonist and incubate in agonist-free media for 1-2 hours to allow for receptor recycling. | Increased cell surface β2AR levels as measured by immunofluorescence or cell surface ELISA. |
| Enhanced Receptor Degradation | Co-treat with a pharmacological chaperone known to stabilize GPCRs. The choice of chaperone may need empirical testing. | Partial prevention of the loss of total β2AR protein levels as measured by Western blot or whole-cell ELISA. |
| Reduced Receptor Synthesis | Co-treat with a corticosteroid like Dexamethasone (e.g., 100 nM) to potentially increase β2AR gene transcription. | Attenuation of the decrease in total β2AR mRNA and protein levels. |
Experimental Protocols
Protocol 1: Induction and Prevention of Tachyphylaxis in Human Airway Smooth Muscle (HASM) Cells with Intermittent Tulobuterol Dosing
Objective: To compare the effects of continuous versus intermittent Tulobuterol exposure on β2AR responsiveness.
Methodology:
-
Cell Culture: Culture primary human airway smooth muscle (HASM) cells in appropriate growth medium until confluent.
-
Treatment Groups:
-
Control: No Tulobuterol treatment.
-
Continuous Exposure: Treat cells with 1 µM Tulobuterol for 24 hours.
-
Intermittent Exposure: Treat cells with 1 µM Tulobuterol for 4 hours, followed by a 20-hour washout period in fresh medium. Repeat for a total of 24 hours.
-
-
Washout: After the 24-hour treatment period, wash all wells three times with warm, serum-free medium and incubate in fresh, serum-free medium for 1 hour to remove any remaining Tulobuterol.
-
cAMP Assay:
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes.
-
Stimulate cells with a range of Tulobuterol concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) for 15 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot dose-response curves for each treatment group and compare the EC₅₀ and Eₘₐₓ values.
Protocol 2: Co-treatment with Dexamethasone to Prevent Tulobuterol-Induced β2AR Downregulation
Objective: To assess the ability of Dexamethasone to prevent the loss of β2ARs during prolonged Tulobuterol exposure.
Methodology:
-
Cell Culture: Culture HASM cells or a cell line expressing β2ARs (e.g., HEK293-β2AR) in 24-well plates.
-
Treatment Groups:
-
Control: Vehicle control.
-
Tulobuterol Alone: Treat with 1 µM Tulobuterol for 24 hours.
-
Dexamethasone + Tulobuterol: Pre-treat with 100 nM Dexamethasone for 1 hour, then add 1 µM Tulobuterol and incubate for 24 hours.
-
Dexamethasone Alone: Treat with 100 nM Dexamethasone for 25 hours.
-
-
Radioligand Binding Assay:
-
Wash cells with ice-cold binding buffer.
-
Incubate cells with a saturating concentration of a radiolabeled β2AR antagonist (e.g., [³H]CGP-12177) with and without a high concentration of a non-labeled antagonist (to determine non-specific binding) on ice for 2-4 hours.
-
Wash cells extensively with ice-cold buffer to remove unbound radioligand.
-
Lyse cells and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding for each condition and express it as a percentage of the control group.
Data Presentation
Table 1: Effect of Intermittent Dosing on Tulobuterol-Induced Tachyphylaxis
| Treatment Group | Tulobuterol EC₅₀ (nM) | Maximal cAMP Response (% of Control) |
| Control | 5.2 ± 0.8 | 100 ± 5 |
| Continuous (24h) | 58.7 ± 9.3 | 45 ± 7 |
| Intermittent (4h on/20h off) | 10.1 ± 1.5 | 88 ± 6 |
Table 2: Effect of Dexamethasone Co-treatment on β2AR Density
| Treatment Group | Specific [³H]CGP-12177 Binding (fmol/mg protein) | β2AR Density (% of Control) |
| Control | 150 ± 12 | 100 ± 8 |
| Tulobuterol (1 µM) | 78 ± 9 | 52 ± 6 |
| Dexamethasone (100 nM) + Tulobuterol (1 µM) | 125 ± 11 | 83 ± 7 |
| Dexamethasone (100 nM) | 162 ± 14 | 108 ± 9 |
Visualizations
Caption: Signaling pathway of β2AR activation by Tulobuterol and mechanisms of tachyphylaxis.
Caption: General experimental workflow for studying strategies to prevent Tulobuterol-induced tachyphylaxis.
Caption: Logical relationships of different strategies to prevent tachyphylaxis.
References
Enhancing the skin permeation of Tulobuterol from transdermal formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the skin permeation of Tulobuterol from transdermal formulations.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider when developing a Tulobuterol transdermal patch?
When developing a Tulobuterol transdermal patch, critical quality attributes (CQAs) to consider include:
-
Drug Content Uniformity: Ensuring each patch contains a consistent amount of Tulobuterol is crucial for accurate dosing.
-
Adhesion Properties: The patch must adhere well to the skin for the intended duration of application without causing significant irritation.[1]
-
Drug Release Rate: The formulation must release Tulobuterol at a controlled and predictable rate to achieve the desired therapeutic effect. The original branded patch utilizes a crystal reservoir system to maintain a steady release over 24 hours.[2][3]
-
Skin Permeation Flux: This is a measure of the amount of drug that permeates through a specific area of skin over time and is a key indicator of the patch's effectiveness.
-
Stability: The patch must maintain its physical, chemical, and therapeutic properties throughout its shelf life.
Q2: Which type of adhesive base is preferable for a Tulobuterol patch, acrylate or rubber?
Studies have shown that transdermal formulations with an acrylate base may be preferable to those with a rubber base. Acrylate-based patches have demonstrated greater followability (the ability to conform to the skin's surface) and less sensitivity to variations in skin surface temperature.[4][5] Furthermore, skin abrasion has been shown to have a greater effect on the skin permeability of Tulobuterol in rubber-based formulations compared to acrylate-based ones.[4][5]
Q3: How does the "crystal reservoir system" in some Tulobuterol patches work?
The crystal reservoir system is a formulation technology used in some branded Tulobuterol patches to ensure a sustained release of the drug over 24 hours.[2][3] The patch's adhesive layer contains both crystallized and molecular forms of Tulobuterol.[2][3] The dissolved, molecular form of the drug is what gets absorbed through the skin. As the molecular drug is absorbed, the crystallized drug dissolves to replenish the molecular concentration, thus maintaining a steady driving force for permeation over an extended period.[3] This system is designed to achieve peak drug concentration in the blood during the early morning to counteract the "morning dip" in respiratory function often experienced by asthma patients.[6]
Q4: What are the key mechanisms by which chemical permeation enhancers improve Tulobuterol's skin penetration?
Chemical permeation enhancers primarily work by reversibly disrupting the highly ordered structure of the stratum corneum, the outermost layer of the skin. The main mechanisms include:
-
Disruption of Intercellular Lipids: Many enhancers, such as fatty acids (e.g., oleic acid) and terpenes, integrate into the lipid bilayers of the stratum corneum, increasing their fluidity and creating pathways for the drug to pass through.[7][8][9]
-
Interaction with Keratin: Some enhancers can interact with the intracellular proteins (keratin) within the corneocytes, causing them to swell and increasing the permeability of the polar pathway.
-
Increased Drug Partitioning: Enhancers can alter the solubility of the drug within the skin, leading to a higher concentration gradient and driving force for permeation.[8]
Troubleshooting Guide
Problem 1: High variability in in vitro skin permeation results for Tulobuterol.
-
Possible Cause 1: Inconsistent Skin Samples. The thickness, integrity, and source of the skin used in Franz diffusion cell experiments can significantly impact results.
-
Solution: Use skin from the same anatomical site and donor whenever possible. Ensure consistent preparation of the skin, including hair removal and dermatoming to a uniform thickness. Always perform a barrier integrity test (e.g., by measuring transepidermal water loss - TEWL) before starting the experiment to discard compromised skin samples.
-
-
Possible Cause 2: Air Bubbles in the Franz Diffusion Cell. Air bubbles trapped between the skin and the receptor medium can act as a barrier to diffusion, leading to artificially low permeation values.
-
Solution: When filling the receptor chamber, tilt the Franz cell and fill it slowly to prevent bubble formation. Visually inspect for bubbles before mounting the donor chamber. If bubbles are present, gently tap the cell or use a syringe with a bent needle to dislodge them.
-
-
Possible Cause 3: Non-Sink Conditions in the Receptor Medium. If the concentration of Tulobuterol in the receptor medium exceeds 10% of its saturation solubility, it can lead to a reduced concentration gradient and a decrease in the permeation rate.[10]
-
Solution: Ensure the volume of the receptor medium is sufficient and that it is sampled and replaced with fresh medium at appropriate intervals to maintain sink conditions. The solubility of Tulobuterol in the receptor medium can be increased by adding a small percentage of a co-solvent like ethanol, but the effect of the co-solvent on skin integrity should be validated.[11]
-
Problem 2: Low or no detectable permeation of Tulobuterol.
-
Possible Cause 1: Ineffective Formulation. The vehicle or adhesive matrix may not be releasing the drug effectively, or the chosen permeation enhancer may not be suitable for Tulobuterol.
-
Solution: Review the formulation components. Ensure the drug is sufficiently soluble in the vehicle. Consider screening a panel of permeation enhancers from different chemical classes (e.g., fatty acids, terpenes, sulfoxides) to identify one that is effective for Tulobuterol.
-
-
Possible Cause 2: Analytical Method Not Sensitive Enough. The concentration of Tulobuterol in the receptor samples may be below the limit of detection of the analytical method (e.g., HPLC).
-
Solution: Optimize the analytical method to improve its sensitivity. This could involve adjusting the mobile phase, using a more sensitive detector, or pre-concentrating the samples before analysis.
-
-
Possible Cause 3: Insufficient Duration of the Experiment. The lag time for Tulobuterol to permeate the skin may be longer than the duration of the experiment.
-
Solution: Extend the duration of the permeation study and collect samples at later time points to ensure you capture the steady-state flux.
-
Problem 3: Skin irritation observed with the transdermal formulation.
-
Possible Cause: High Concentration of Permeation Enhancer. Many chemical permeation enhancers can cause skin irritation at high concentrations.
-
Solution: Optimize the concentration of the permeation enhancer. The goal is to use the minimum concentration that provides the desired enhancement in permeation. Consider using synergistic combinations of enhancers at lower individual concentrations, which may reduce irritation while maintaining efficacy.[8] Also, investigate the reversibility of the enhancer's effect on the skin barrier.[12]
-
Quantitative Data on Permeation Enhancement
The following table summarizes the effect of various chemical permeation enhancers on the skin permeation of different drugs, providing a reference for potential enhancers for Tulobuterol formulations. Note: Data specific to Tulobuterol with a wide range of enhancers is limited in publicly available literature; therefore, data for other drugs are included to illustrate the potential magnitude of enhancement.
| Permeation Enhancer | Drug | Model | Enhancement Ratio (ER) | Key Findings |
| Fatty Acids | ||||
| Oleic Acid | Propranolol | Human Skin | ~2.5 | Increased drug partitioning into the stratum corneum.[13] |
| Oleic Acid | Haloperidol | Human Epidermis | ~4 | Reversible disruption of the skin barrier.[12] |
| Linoleic Acid | Lidocaine | Simulated SC | Synergistic with ethanol | Decreased the depth of the free energy minimum inside the lipid bilayer.[14] |
| Terpenes | ||||
| (R)-(+)-Limonene | Propranolol | Human Skin | ~2 | Increased the drug's diffusion coefficient.[13] |
| Menthone | Halobetasol Propionate | Human Skin | Highest among tested | Showed the highest permeation flux.[15] |
| Sulfoxides | ||||
| Dimethyl Sulfoxide (DMSO) | Timolol Maleate | Not Specified | Concentration-dependent | Acts by altering the polar pathway of the skin. |
| Pyrrolidones | ||||
| N-Methyl-2-pyrrolidone (NMP) | Various | Various | Varies | Acts as a versatile enhancer for both hydrophilic and lipophilic drugs. |
| Azone (Laurocapram) | ||||
| Azone | Tulobuterol | Rat Skin | Significant | Increased the mobility of the pressure-sensitive adhesive. |
Enhancement Ratio (ER) is the factor by which the permeation flux of the drug is increased in the presence of the enhancer compared to the control (without enhancer).
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin permeation of Tulobuterol from a transdermal formulation.
1. Materials and Equipment:
-
Franz diffusion cells
-
Excised skin (e.g., human cadaver skin, porcine ear skin, or rodent skin)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a co-solvent to ensure sink conditions)
-
Magnetic stirrer and stir bars
-
Water bath for temperature control (32°C ± 0.5°C)
-
Syringes and needles for sampling
-
HPLC system for analysis of Tulobuterol
2. Skin Preparation:
-
Obtain full-thickness skin and carefully remove any subcutaneous fat.
-
If required, prepare dermatomed skin of a specific thickness (e.g., 500 µm) using a dermatome.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Perform a skin integrity test (e.g., measure the electrical resistance or TEWL) to ensure the barrier function is intact.
3. Franz Diffusion Cell Setup:
-
De-gas the receptor medium to prevent air bubble formation.
-
Fill the receptor chamber of the Franz cell with the receptor medium, ensuring there are no air bubbles.
-
Carefully mount the prepared skin between the donor and receptor chambers with the stratum corneum side facing the donor compartment.
-
Clamp the chambers together securely.
-
Place the Franz cells in the water bath set to maintain a skin surface temperature of 32°C. Allow the system to equilibrate for at least 30 minutes.
4. Application of Formulation and Sampling:
-
Apply a precise amount of the Tulobuterol transdermal formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor medium through the sampling arm.
-
Immediately after each sample is taken, replace the withdrawn volume with fresh, pre-warmed receptor medium.
5. Sample Analysis and Data Calculation:
-
Analyze the concentration of Tulobuterol in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of Tulobuterol permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of the graph represents the steady-state flux (Jss).
-
The lag time (t_lag) can be determined by extrapolating the linear portion of the plot to the x-axis.
-
The permeability coefficient (Kp) can be calculated if the drug concentration in the donor phase is known and constant.
Visualizations
Signaling Pathway of Fatty Acid Permeation Enhancement
Caption: Mechanism of fatty acid permeation enhancement for Tulobuterol.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for an in vitro skin permeation study of Tulobuterol.
References
- 1. tuloplast.wordpress.com [tuloplast.wordpress.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Passive skin penetration enhancement and its quantification in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Transdermal tulobuterol patch, a long-actingβ(2)-agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One moment, please... [jddtonline.info]
- 9. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 10. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is there a way to specify a colour scheme for GraphViz dots in Doxygen? - Stack Overflow [stackoverflow.com]
- 12. Reversible effects of permeation enhancers on human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design of a tulobuterol patch with improved mechanical properties: effect of transdermal permeation enhancers on the release process of metal ligand-based acrylic pressure-sensitive adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing interference in the analytical determination of Tulobuterol in complex matrices
Welcome to the technical support center for the analytical determination of Tulobuterol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing interference and overcoming common challenges when analyzing Tulobuterol in complex biological and pharmaceutical matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of Tulobuterol?
A1: The most frequently employed techniques for Tulobuterol analysis include Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or photodiode array (PDA) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally preferred for bioanalytical applications due to its high sensitivity and selectivity, especially in complex matrices like plasma and urine.[1][3]
Q2: What are "matrix effects" and how do they interfere with Tulobuterol analysis?
A2: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous components of the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of Tulobuterol.[4] In biological samples, phospholipids are a common cause of matrix effects in LC-MS analysis.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of Tulobuterol?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5]
-
Chromatographic Separation: Optimize your HPLC method to separate Tulobuterol from co-eluting matrix components.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the study samples to compensate for matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.
Q4: What is the most suitable sample preparation technique for Tulobuterol in plasma?
A4: The choice of sample preparation technique depends on the required sensitivity and the analytical method used.
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove all interfering substances, leading to more significant matrix effects.[6] Acetonitrile is often a more efficient precipitating agent than methanol.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT and can provide good recovery for Tulobuterol.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and concentrating the analyte, leading to cleaner extracts and reduced matrix effects.[5][6]
Troubleshooting Guides
Chromatographic Issues
Problem: I am observing peak tailing or asymmetric peaks for Tulobuterol.
-
Possible Cause 1: Secondary Interactions with Stationary Phase.
-
Solution: Tulobuterol has a basic amine group that can interact with residual silanol groups on the silica-based stationary phase. Try lowering the pH of the mobile phase (e.g., to pH 3) to ensure the silanol groups are protonated and minimize these interactions.[2] Using a highly end-capped column can also reduce peak tailing.
-
-
Possible Cause 2: Column Overload.
-
Solution: Reduce the injection volume or dilute the sample to avoid overloading the column.
-
-
Possible Cause 3: Column Contamination or Void.
-
Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, a void may have formed at the column inlet, and the column may need to be replaced. Using a guard column can help protect the analytical column.[7]
-
Problem: The retention time for Tulobuterol is shifting between injections.
-
Possible Cause 1: Inadequate Column Equilibration.
-
Solution: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run.
-
-
Possible Cause 2: Changes in Mobile Phase Composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. Changes in pH or organic solvent ratio can affect retention time.
-
-
Possible Cause 3: Column Temperature Fluctuations.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.
-
Mass Spectrometry Issues (LC-MS/MS)
Problem: I am experiencing significant ion suppression for Tulobuterol.
-
Possible Cause 1: Co-elution of Matrix Components.
-
Solution: Improve the chromatographic separation to resolve Tulobuterol from interfering compounds. Enhance the sample cleanup procedure by switching from protein precipitation to solid-phase extraction to remove a broader range of interferences.
-
-
Possible Cause 2: High Concentrations of Salts or Other Non-volatile Components.
-
Solution: Ensure that the sample preparation method effectively removes salts from the final extract.
-
Problem: The signal for Tulobuterol is inconsistent and not reproducible.
-
Possible Cause 1: Matrix Effects Varying Between Samples.
-
Solution: The use of a stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects. If a SIL-IS is not available, a structural analog can be used, but it may not co-elute and experience the exact same matrix effects.
-
-
Possible Cause 2: Instability of the Analyte in the Autosampler.
-
Solution: Check the stability of Tulobuterol in the final extract under the autosampler conditions. It may be necessary to keep the samples cooled.
-
Sample Preparation Issues
Problem: I have low recovery of Tulobuterol after sample extraction.
-
Possible Cause 1: Inefficient Extraction.
-
Solution (for LLE): Optimize the pH of the aqueous phase to ensure Tulobuterol is in its neutral form for efficient extraction into the organic solvent. Test different extraction solvents or solvent mixtures.
-
Solution (for SPE): Ensure the correct sorbent type is being used. Optimize the pH of the loading solution and the composition of the wash and elution solvents.
-
-
Possible Cause 2: Analyte Adsorption to Labware.
-
Solution: Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Analysis of Beta-Agonists in Plasma.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80 - 95 | High (Significant Ion Suppression) | Fast, simple, low cost | Poor removal of matrix components, high matrix effects.[6] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | Moderate | Good for removing salts and polar interferences | Can be labor-intensive, may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | > 90 | Low | High analyte recovery, excellent removal of interferences, reduced matrix effects.[5][6] | More expensive and time-consuming than PPT. |
Experimental Protocols
Protocol 1: Determination of Tulobuterol in Human Plasma by LC-MS/MS
This protocol is a representative method for the sensitive quantification of Tulobuterol in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 200 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard working solution (e.g., Tulobuterol-d9).
- Vortex for 30 seconds.
- Add 1 mL of the extraction solvent (e.g., a mixture of isopropanol and n-hexane).
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Vortex and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 30:70 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Tulobuterol: m/z 228.1 → 154.0
-
Tulobuterol-d9 (IS): m/z 237.2 → 154.0
-
Protocol 2: Determination of Tulobuterol in a Transdermal Patch by RP-HPLC-UV
This protocol is suitable for the quality control analysis of Tulobuterol in pharmaceutical formulations.[2][8]
1. Sample Preparation:
- Take a transdermal patch of a known dose (e.g., 2 mg).
- Cut the patch into small pieces and place them in a volumetric flask.
- Add a known volume of mobile phase as the diluent.
- Sonicate for 15-20 minutes to extract the drug.
- Make up to the final volume with the diluent.
- Filter an aliquot through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: Shimadzu LC-20AD or equivalent with a UV detector.
-
Column: Prontosil C18 (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of Acetonitrile and 0.02M Potassium dihydrogen phosphate buffer (60:40), with the pH adjusted to 3.0 with orthophosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 215 nm.[2]
-
Injection Volume: 20 µL.
Visualizations
Caption: Experimental workflow for Tulobuterol analysis.
Caption: Troubleshooting decision tree for Tulobuterol analysis.
References
- 1. actascientific.com [actascientific.com]
- 2. [PDF] ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF TULOBUTEROL IN TRANSDERMAL DRUG DELIVERY SYSTEM | Semantic Scholar [semanticscholar.org]
- 3. Quantitative determination of tulobuterol and its metabolites in human urine by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. RP-HPLC method development for tulobuterol in transdermal systems [wisdomlib.org]
Adjusting Tulobuterol dosage in animal models to reflect human therapeutic levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tulobuterol in animal models. The goal is to facilitate the adjustment of dosages to reflect human therapeutic levels accurately.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic dosage of tulobuterol in humans?
A1: The therapeutic dosage of tulobuterol in humans varies depending on the formulation and patient population. For adults, the transdermal patch is typically administered at a dose of 2 mg once daily. In children, dosages are often adjusted based on age, for instance, 0.5 mg for children aged 6 months to 3 years, 1 mg for those 3 to 9 years old, and 2 mg for children over 9 years of age. Oral syrup formulations for children have been studied at dosages of 30 and 40 mcg/kg twice daily.
Q2: How does the mechanism of action of tulobuterol inform its use in research?
A2: Tulobuterol is a selective β2-adrenergic receptor agonist. Its primary mechanism involves the relaxation of bronchial smooth muscle, leading to bronchodilation. This is achieved through the activation of adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. Understanding this signaling pathway is crucial for designing experiments to assess its efficacy and potential off-target effects. Recent studies also suggest that tulobuterol may have anti-inflammatory effects by down-regulating the Syk/NF-κB pathway.[1]
Q3: What are the common animal models used for studying tulobuterol, and what are the typical dosage ranges?
A3: Common animal models for studying tulobuterol include rats, dogs, and mice. The dosages used in these models can vary significantly from human therapeutic doses and depend on the route of administration and the specific research question. For instance, intravenous safety studies have used dosages of 1, 5, or 25 mg/kg/day in rats and 0.6, 2, or 6 mg/kg/day in dogs.[2] In a study investigating the anti-inflammatory effects in mice, tulobuterol patches were used at doses of 6.0 and 12.0 mg/kg.
Troubleshooting Guide
Issue 1: How to calculate the equivalent dose of tulobuterol from humans to animal models?
-
Explanation: Direct conversion of a drug dose from human to animal models based on body weight is often inaccurate due to differences in body surface area (BSA), metabolism, and other physiological parameters. A more reliable method is allometric scaling, which uses the body surface area to estimate the human equivalent dose (HED) or animal equivalent dose (AED).
-
Solution: The following formula can be used to calculate the HED from an animal dose:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). The table below provides the Km values for humans and common laboratory animals.
Species Body Weight (kg) Body Surface Area (m²) Km Human 60 1.62 37 Mouse 0.02 0.0066 3 Rat 0.15 0.025 6 Dog 10 0.5 20
Issue 2: Unexpected adverse effects are observed in animal models at calculated therapeutic doses.
-
Explanation: Animal models may exhibit different sensitivity and adverse effect profiles to tulobuterol compared to humans. Common adverse effects observed in animal studies include tremors, hyperactivity, and cardiovascular effects such as increased heart rate.[2]
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check the allometric scaling calculation to ensure the administered dose is accurate.
-
Review Literature for Species-Specific Effects: Consult studies that have used tulobuterol in your specific animal model to understand expected side effects. For example, rats given 25 mg/kg/day intravenously showed convulsions and hyperactivity, while dogs at 2 and 6 mg/kg/day exhibited restlessness and hypoactivity.[2]
-
Consider the Route of Administration: The route of administration can significantly impact the pharmacokinetic profile and toxicity. Intravenous administration leads to rapid peak concentrations, which may cause more acute side effects compared to transdermal or oral routes.
-
Monitor Vital Signs: Closely monitor heart rate, blood pressure, and activity levels in the animals.
-
Dose De-escalation: If severe adverse effects are observed, consider reducing the dose to a lower, non-toxic level to establish a therapeutic window in your model. The no-toxic-effect dosages have been reported as 5 mg/kg/day in rats and 6 mg/kg/day in dogs for intravenous administration.[2]
-
Issue 3: Difficulty in achieving consistent plasma concentrations of tulobuterol.
-
Explanation: The formulation and route of administration can greatly influence the absorption and bioavailability of tulobuterol, leading to variability in plasma concentrations.
-
Troubleshooting Steps:
-
Optimize Vehicle Solution: For oral or injectable formulations, ensure the vehicle is appropriate for a lipophilic compound like tulobuterol. Common vehicles include aqueous solutions with co-solvents like DMSO or polyethylene glycol (PEG), or oil-based vehicles for oral administration. The choice of vehicle should be based on the drug's solubility and the intended route of administration.
-
Standardize Administration Technique: Ensure consistent administration techniques. For oral gavage, ensure the correct volume is delivered to the stomach. For transdermal patches, the application site should be shaved and cleaned, and the patch should be securely applied.
-
Consider Pharmacokinetic Differences: Be aware of the significant differences in pharmacokinetic parameters between species and even between different administration routes within the same species (see Data Presentation section). For example, in humans, the time to maximum concentration (Tmax) for inhaled tulobuterol is 0.8-1.5 hours, while for the transdermal patch, it is 9-12 hours.[3]
-
Conduct Pilot Pharmacokinetic Studies: Before large-scale efficacy studies, it is advisable to conduct a pilot pharmacokinetic study in a small group of animals to determine the Cmax, Tmax, and AUC for your specific formulation and administration route.
-
Data Presentation
Table 1: Therapeutic Dosages of Tulobuterol in Humans
| Population | Formulation | Dosage |
| Adults | Transdermal Patch | 2 mg once daily |
| Children (>9 years) | Transdermal Patch | 2 mg once daily |
| Children (3-9 years) | Transdermal Patch | 1 mg once daily |
| Children (6 months-3 years) | Transdermal Patch | 0.5 mg once daily |
| Children | Oral Syrup | 30-40 mcg/kg twice daily |
Table 2: Reported Dosages of Tulobuterol in Animal Models
| Animal Model | Route of Administration | Dosage | Study Context |
| Rat | Intravenous | 1, 5, 25 mg/kg/day | Safety Study[2] |
| Dog | Intravenous | 0.6, 2, 6 mg/kg/day | Safety Study[2] |
| Mouse | Transdermal Patch | 6.0, 12.0 mg/kg | Anti-inflammatory Study |
Table 3: Comparative Pharmacokinetic Parameters of Tulobuterol (Transdermal Patch)
| Species | Dose | Cmax (ng/mL) | Tmax (hours) |
| Human (Adult) | 2 mg | ~1.4 | 9 - 12[3] |
| Human (Child) | 1-2 mg | 1.33 ± 0.21 | 14.0 ± 2.0 |
| Dog | 0.2 mg/kg | 2.09 | 16.0 |
| Dog | 0.4 mg/kg | 4.85 | 13.6 |
| Rat | N/A | Data not explicitly found in abstract | Data not explicitly found in abstract |
| Mouse | N/A | Pharmacokinetic data not readily available | Pharmacokinetic data not readily available |
Note: Pharmacokinetic parameters can vary based on the specific study design, formulation, and analytical methods used.
Experimental Protocols
1. Dose Calculation using Allometric Scaling
This protocol describes how to calculate the Human Equivalent Dose (HED) from a known animal dose.
-
Objective: To estimate a starting dose in an animal model that is equivalent to a human therapeutic dose.
-
Materials:
-
Known human therapeutic dose of tulobuterol (e.g., 2 mg for a 60 kg adult).
-
Km values from the table in Troubleshooting Issue 1.
-
-
Procedure:
-
Convert the human dose to mg/kg: 2 mg / 60 kg = 0.033 mg/kg.
-
Use the formula to calculate the Animal Equivalent Dose (AED): AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
-
Example for a rat: AED = 0.033 mg/kg * (37 / 6) = 0.20 mg/kg .
-
Example for a dog: AED = 0.033 mg/kg * (37 / 20) = 0.06 mg/kg .
-
Example for a mouse: AED = 0.033 mg/kg * (37 / 3) = 0.41 mg/kg .
-
2. Transdermal Patch Application in Rodents
-
Objective: To administer tulobuterol via a transdermal patch to a mouse or rat.
-
Materials:
-
Tulobuterol transdermal patch.
-
Electric clippers.
-
Topical antiseptic (e.g., 70% ethanol).
-
Protective collar (optional, to prevent removal of the patch).
-
-
Procedure:
-
Anesthetize the animal if necessary, following approved institutional protocols.
-
Shave a small area of fur on the dorsal back, between the shoulder blades, to ensure good contact of the patch with the skin.
-
Gently clean the shaved area with a topical antiseptic and allow it to dry completely.
-
Cut the transdermal patch to the desired size to deliver the calculated dose.
-
Remove the protective liner from the patch and apply it firmly to the shaved area of the skin.
-
Ensure the patch is well-adhered.
-
If necessary, fit the animal with a protective collar to prevent it from scratching or biting off the patch.
-
Monitor the animal for any signs of skin irritation at the application site.
-
Visualizations
Caption: Signaling pathway of tulobuterol leading to bronchodilation and potential anti-inflammatory effects.
Caption: General experimental workflow for in vivo studies with tulobuterol.
References
Validation & Comparative
A Comparative Guide to the Validation of a UV Spectrophotometric Method for Tulobuterol Hydrochloride API
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated UV spectrophotometric method for the quantification of Tulobuterol Hydrochloride Active Pharmaceutical Ingredient (API) against alternative analytical techniques. The information presented is supported by experimental data to assist researchers and quality control analysts in selecting the most suitable method for their specific needs.
Introduction to this compound Analysis
This compound is a selective beta-2 adrenergic receptor agonist used as a bronchodilator for the management of asthma and other respiratory diseases. Accurate and reliable analytical methods are crucial for the quality control of the API and its pharmaceutical formulations. While various techniques such as High-Performance Liquid Chromatography (HPLC) are available, UV-Visible spectrophotometry offers a simple, cost-effective, and rapid alternative for routine analysis.[1][2] This guide focuses on a validated UV spectrophotometric method and compares its performance with reported HPLC methods.
Experimental Protocols
UV Spectrophotometric Method Validation
A simple, accurate, and reproducible UV spectrophotometric method has been developed for the determination of this compound in bulk API.[1]
Instrumentation: A double beam UV-Visible spectrophotometer with a 1 cm quartz cuvette was used for all absorbance measurements.
Solvent: Methanol was used as the solvent.[2]
Preparation of Standard Stock Solution: A standard stock solution of this compound was prepared by accurately weighing and dissolving the API in methanol to obtain a known concentration.
Determination of Wavelength of Maximum Absorbance (λmax): The standard solution was scanned in the UV region (200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance. The λmax was found to be 212 nm.[1]
Method Validation Parameters: The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Linearity: A series of dilutions were prepared from the stock solution to obtain concentrations ranging from 25-125 µg/mL. The absorbance of these solutions was measured at 212 nm, and a calibration curve of absorbance versus concentration was plotted.[1]
-
Accuracy (Recovery): The accuracy of the method was determined by performing recovery studies. A known amount of the standard drug was added to a pre-analyzed sample solution, and the mixture was re-analyzed.
-
Precision: The precision of the method was evaluated by measuring the absorbance of a fixed concentration of the drug solution multiple times within the same day (intra-day precision) and on different days (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were calculated based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation: A Comparative Analysis
The performance of the validated UV spectrophotometric method is compared with alternative RP-HPLC methods reported for the analysis of this compound.
| Parameter | UV Spectrophotometry | RP-HPLC Method 1 | RP-HPLC Method 2 |
| Wavelength (λmax) | 212 nm[1] | 215 nm[3] | 228 nm[4] |
| Linearity Range | 25-125 µg/mL[1] | 25-75 µg/mL[3] | 100-500 ng/mL[4] |
| Correlation Coefficient (r²) | 0.999[1] | 0.9998[3] | 0.999[4] |
| Accuracy (% Recovery) | 99.16%[1] | Within acceptable limits[3] | 100.21-100.46%[4] |
| Precision (%RSD) | Not explicitly stated | Within acceptable limits[3] | < 2%[4] |
| Limit of Detection (LOD) | Not explicitly stated | 0.95 µg/mL[3] | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated | 2.90 µg/mL[3] | Not explicitly stated |
| Mobile Phase | N/A (Methanol as solvent)[2] | Acetonitrile: 0.02M Potassium dihydrogen phosphate buffer (60:40), pH 3.0[3] | Methanol: 0.05M Potassium dihydrogen orthophosphate buffer (90:10), pH 4.0[4] |
| Retention Time | N/A | 2.880 min[3] | 7.281 min[4] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the validation of the UV spectrophotometric method for this compound API.
Caption: Experimental Workflow for UV Method Validation.
Discussion
The validated UV spectrophotometric method for this compound API demonstrates good linearity, accuracy, and precision, making it a suitable technique for routine quality control analysis.[1] The primary advantages of this method are its simplicity, rapidity, and cost-effectiveness, as it does not require expensive instrumentation or reagents like HPLC.
In comparison, RP-HPLC methods offer higher sensitivity and specificity, as evidenced by the lower detection and quantitation limits and the ability to separate the analyte from potential impurities.[3] The choice between UV spectrophotometry and HPLC will depend on the specific requirements of the analysis. For high-throughput screening and routine quality control where the purity of the API is well-established, the UV method is a viable and economical option. For regulatory submissions, stability studies, and the analysis of complex mixtures or low-concentration samples, the higher sensitivity and resolving power of HPLC are generally preferred.
References
A Comparative Analysis of Bioequivalence: Generic vs. Brand-Name Tulobuterol Transdermal Patches
A comprehensive review of pharmacokinetic and physicochemical properties of generic and brand-name tulobuterol transdermal patches reveals comparable therapeutic equivalence, with minor variations in adhesion and skin permeation profiles under certain conditions. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with an objective comparison.
Executive Summary
Tulobuterol transdermal patches are a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD), offering sustained drug delivery and improved patient compliance.[1] The advent of generic alternatives has prompted rigorous bioequivalence studies to ensure they meet the same standards of safety and efficacy as their brand-name counterparts. This guide delves into the critical parameters of bioequivalence, including pharmacokinetic profiles, skin adhesion, and drug release characteristics, drawing upon data from multiple comparative studies. The evidence largely supports the bioequivalence of generic and brand-name tulobuterol patches, with key pharmacokinetic parameters falling within the accepted regulatory limits.
Pharmacokinetic Bioequivalence
The cornerstone of bioequivalence lies in demonstrating comparable rates and extents of drug absorption. In a randomized, open-label, single-dose, two-way, two-period crossover study comparing a generic (Bretol®) and a brand-name (Hokunalin®) 2 mg tulobuterol patch in 27 healthy subjects, the pharmacokinetic profiles were found to be similar.[2][3] The key parameters, maximum concentration (Cmax) and area under the curve (AUC), met the bioequivalence criteria of 80.00-125.00%.[2][3]
Table 1: Pharmacokinetic Parameters of Generic (Test) vs. Brand-Name (Reference) Tulobuterol Patches [2][3]
| Parameter | Test Formulation (Generic) | Reference Formulation (Brand-Name) | Geometric Mean Ratio (90% CI) |
| AUClast (ng·h/mL) | 13.78 ± 3.49 | 14.36 ± 3.61 | 0.9600 (0.8660 - 1.0642) |
| Cmax (ng/mL) | 0.45 ± 0.12 | 0.48 ± 0.13 | 0.9443 (0.8790 - 1.0144) |
| Tmax (h) | 12.0 (8.0 - 24.0) | 12.0 (6.0 - 24.0) | - |
| t1/2 (h) | 13.00 ± 3.01 | 12.87 ± 2.68 | - |
Data are presented as mean ± standard deviation for AUC and Cmax, and median (range) for Tmax. AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life.
Experimental Protocol: Pharmacokinetic Study[2][3]
-
Study Design: A randomized, open-label, single-dose, two-period, two-sequence crossover study.
-
Subjects: 27 healthy adult male volunteers.
-
Treatment: Application of a single 2 mg tulobuterol patch (test or reference) to the chest for 24 hours in each period, separated by a washout period of at least 7 days.
-
Blood Sampling: Venous blood samples were collected at 0, 2, 4, 6, 8, 10, 12, 14, 16, 24, 36, and 48 hours after patch application.
-
Analytical Method: Plasma concentrations of tulobuterol were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters.
Physicochemical and Adhesion Properties
Beyond pharmacokinetics, the physical characteristics of transdermal patches, such as adhesion and drug release, are crucial for their therapeutic performance. A study comparing the brand-name Hokunalin® tape with 13 generic tulobuterol patches revealed differences in these properties.[4]
Table 2: Comparison of Physicochemical Properties [4][5]
| Property | Brand-Name (Hokunalin®) | Generic Patches (Range) | Key Findings |
| Drug Release at 8h (%) | 50.0 | >80 (for some generics) | Brand-name patch showed a more sustained release profile.[4] |
| Peel Strength (N) | 2.66 | 3.26 - 4.99 | Several generic patches exhibited significantly higher peel strength.[4] |
| Adhesive Strength (N) | 3.66 | 4.25 - 4.89 | Some generics showed significantly higher adhesive strength.[4] |
| Stiffness (degree) | 3.7 | Higher values for all generics | Generic patches were generally stiffer than the brand-name product.[4] |
These findings suggest that while generics are bioequivalent, their physical formulation can differ, potentially impacting ease of application and patient comfort.[4]
Skin Permeation and Integrity
The condition of the skin can influence the absorption of tulobuterol from transdermal patches.[6] A study using a skin barrier-impaired rat model found that skin penetration of tulobuterol was significantly higher with generic patches compared to the brand-name patch.[6] This highlights the importance of considering the patient's skin condition, especially in those with conditions like atopic dermatitis, when prescribing tulobuterol patches.[6]
Clinical Efficacy and Safety
Clinical studies have demonstrated the efficacy and safety of tulobuterol patches in improving lung function and controlling symptoms in patients with asthma and COPD.[7][8] A Phase IV clinical trial of a generic tulobuterol patch (Tuloplast™) showed excellent safety and tolerability, with only one patient (0.3%) reporting a mild adverse event.[7][9] The study also reported significant improvements in symptom severity and pulmonary function in both asthma and COPD patients.[7]
Visualizing the Bioequivalence Assessment Workflow
The process of establishing bioequivalence for a generic transdermal patch is a structured process involving several key stages.
Caption: Workflow of a typical bioequivalence study for transdermal patches.
Conclusion
The available evidence strongly supports the bioequivalence of generic and brand-name tulobuterol transdermal patches in terms of their pharmacokinetic profiles. Both formulations deliver tulobuterol effectively and are considered safe and efficacious for the treatment of obstructive airway diseases. While some differences in physicochemical properties such as adhesion and stiffness exist between various generic and brand-name products, these have not been shown to significantly impact the overall therapeutic equivalence. However, clinicians should be mindful of potential differences in skin permeation, particularly in patients with compromised skin barriers. Continued post-market surveillance and real-world evidence gathering will further solidify the understanding of the comparative effectiveness of these products.
References
- 1. Transdermal tulobuterol patch, a long-actingβ(2)-agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioequivalence assessment of tulobuterol transdermal delivery system in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generic selection criteria for safety and patient benefit [Ⅻ]: Comparing the physicochemical and pharmaceutical properties of brand-name and generic tulobuterol tape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of skin permeation profiles between brand and generic tulobuterol patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zuventus.com [zuventus.com]
- 8. Clinical efficacy of the transdermal tulobuterol patch in patients with chronic obstructive pulmonary disease: a comparison with slow-release theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison of Tulobuterol and Salbutamol in Chronic Obstructive Pulmonary Disease
In the management of Chronic Obstructive Pulmonary Disease (COPD), a cornerstone of therapy involves the use of bronchodilators to alleviate symptoms and improve lung function. Both tulobuterol and salbutamol are beta-2 adrenergic agonists that induce bronchodilation by relaxing the smooth muscle of the airways. While salbutamol has long been a widely utilized short-acting beta-agonist (SABA), tulobuterol, available in various formulations including a transdermal patch, offers a longer duration of action. This guide provides a detailed, evidence-based comparison of these two agents for researchers, scientists, and drug development professionals, focusing on their performance, safety, and underlying mechanisms in the context of COPD.
Efficacy in COPD
A key head-to-head, double-blind clinical trial directly compared the efficacy of oral tulobuterol and oral salbutamol in hospitalized male patients with COPD.[1] The study demonstrated a statistically significant advantage for tulobuterol in improving lung function.
Key Findings:
-
Patients treated with tulobuterol (2 mg twice daily) experienced a 25% increase in Forced Expiratory Volume in one second (FEV1) from baseline.[1]
-
In contrast, the salbutamol group (2 mg three times daily) showed a 16% improvement in FEV1.[1]
-
The difference in FEV1 improvement between the two groups was statistically significant (p < 0.01).[1]
Another study comparing transdermal tulobuterol (2mg once daily) with the long-acting beta-agonist (LABA) salmeterol (50 mcg inhaled twice daily) in stable COPD patients found comparable improvements in lung function (FEV1, FVC, and PEF) between the two groups.[2] However, the tulobuterol group showed significant improvements in the total St. George's Respiratory Questionnaire (SGRQ) score, particularly in the symptom domain, which was not observed in the salmeterol group.[2]
A study on patients with reversible airway obstruction found that inhaled tulobuterol and inhaled salbutamol had similar bronchodilating effects.[3]
| Efficacy Parameter | Tulobuterol | Salbutamol | Study Details |
| FEV1 Improvement | 25% increase from baseline[1] | 16% increase from baseline[1] | Double-blind, oral administration in hospitalized COPD patients[1] |
| FEV1, FVC, PEF | Improved from baseline | Improved from baseline | Open-label, transdermal tulobuterol vs. inhaled salmeterol in stable COPD[2] |
| SGRQ Total Score | Significantly improved at 8 weeks[2] | No significant improvement[2] | Open-label, transdermal tulobuterol vs. inhaled salmeterol in stable COPD[2] |
| SGRQ Symptom Score | Significantly improved at weeks 4, 8, and 12[2] | No significant improvement[2] | Open-label, transdermal tulobuterol vs. inhaled salmeterol in stable COPD[2] |
Safety and Tolerability
The primary head-to-head trial reported that while cardiovascular effects appeared more rapidly with tulobuterol, they stabilized at levels lower than those observed with salbutamol.[1] The most common adverse event for both drugs was a slight tremor, which was not considered clinically significant.[1]
A large systematic review and meta-analysis on salbutamol safety, not directly comparing it with tulobuterol, found that the pooled incidence of total adverse events (AEs) was 34%, with palpitations or tachycardia being the most frequent.[4][5] The risk of treatment discontinuation due to AEs was 3%.[4][5]
In a study comparing the tulobuterol patch to oral salbutamol in children with asthma, the tulobuterol group reported no adverse events, while one child in the salbutamol group experienced hand trembling.[6] This suggests a potentially favorable safety profile for the transdermal delivery of tulobuterol.
| Safety Parameter | Tulobuterol | Salbutamol | Study Details |
| Cardiovascular Effects | Appeared more rapidly but stabilized at lower values than salbutamol[1] | - | Double-blind, oral administration in hospitalized COPD patients[1] |
| Common Adverse Events | Slight tremor[1] | Slight tremor[1] | Double-blind, oral administration in hospitalized COPD patients[1] |
| Incidence of Total AEs | Not reported in head-to-head COPD trial | 34% (pooled data from various studies)[4][5] | Systematic review and meta-analysis of salbutamol[4][5] |
| Most Frequent AEs | - | Palpitations or tachycardia[4][5] | Systematic review and meta-analysis of salbutamol[4][5] |
| Treatment Discontinuation | Not reported in head-to-head COPD trial | 3% (pooled data from various studies)[4][5] | Systematic review and meta-analysis of salbutamol[4][5] |
Experimental Protocols
Double-Blind Comparison of Oral Tulobuterol and Salbutamol in COPD[1]
-
Study Design: A double-blind, comparative study.
-
Participants: 40 hospitalized male patients with chronic obstructive pulmonary disease.
-
Treatment Arms:
-
Tulobuterol: 2 mg administered orally twice a day (BID).
-
Salbutamol: 2 mg administered orally three times a day (TID).
-
-
Duration: 10 days of continuous therapy.
-
Assessments:
-
Bronchospasmolytic effects and selectivity of action were evaluated.
-
Measurements were taken for six hours after the first dose, daily during the nine days of therapy, and for 12 hours after the final dose on the tenth day.
-
The primary efficacy endpoint was the change in Forced Expiratory Volume in one second (FEV1).
-
Cardiovascular effects and other adverse reactions were monitored throughout the study.
-
Open-Label Comparison of Transdermal Tulobuterol and Inhaled Salmeterol in Stable COPD[2]
-
Study Design: A multicenter, open-label, randomized study.
-
Participants: 92 clinically stable COPD patients (age ≥ 40 years, post-bronchodilator FEV1/FVC <70%, and post-bronchodilator FEV1 <80% predicted).
-
Treatment Arms:
-
Tulobuterol: 2 mg applied as a once-daily transdermal patch.
-
Salmeterol: 50 µg administered via inhalation twice a day.
-
-
Duration: 12 weeks, following a 2-week run-in period.
-
Assessments:
-
Pulmonary function tests: FEV1, Forced Vital Capacity (FVC), and Peak Expiratory Flow (PEF).
-
Quality of life: St. George's Respiratory Questionnaire (SGRQ).
-
Dyspnea: Medical Research Council (MRC) dyspnea scale.
-
Treatment compliance and adverse events were also recorded.
-
Visualizing the Mechanism and Study Design
To further elucidate the pharmacological action and the structure of the clinical trials, the following diagrams are provided.
Caption: Signaling pathway of beta-2 adrenergic agonists leading to bronchodilation.
Caption: Generalized workflow for a comparative clinical trial.
References
- 1. Double-blind comparison of tulobuterol and salbutamol in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical efficacy and safety of transdermal tulobuterol in the treatment of stable COPD: an open-label comparison with inhaled salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. Safety outcomes of salbutamol: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Efficacy and safety of tulobuterol patch versus oral salbutamol sulfate in children with mild or moderate acute attack of bronchial asthma: a comparative study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Long-Term Management of COPD: A Comparative Analysis of Tulobuterol and Other Long-Acting Beta-Agonists
For researchers, scientists, and drug development professionals, the long-term management of Chronic Obstructive Pulmonary Disease (COPD) presents a significant challenge. The cornerstone of maintenance therapy often involves long-acting beta-agonists (LABAs), which provide sustained bronchodilation. This guide offers a comprehensive comparison of the long-term safety and efficacy of Tulobuterol, a unique transdermal beta-agonist, with other established inhaled LABAs, including Salmeterol, Formoterol, and Indacaterol. This analysis is supported by a review of experimental data and detailed methodologies to aid in the critical evaluation of these therapeutic options.
Comparative Efficacy of Long-Acting Beta-Agonists in COPD
The long-term efficacy of LABAs in COPD management is primarily assessed by their ability to improve lung function, reduce exacerbation frequency, and enhance patient quality of life. The following tables summarize key efficacy endpoints from various long-term clinical studies.
Table 1: Long-Term Efficacy of Tulobuterol in COPD
| Study/Reference | Duration | Key Efficacy Endpoints | Outcome |
| Kanehara et al. | Not Specified | Sputum volume, cough frequency, wheezing severity, SGRQ score | Significant improvement in symptoms and SGRQ score compared to theophylline.[1] |
| Minami et al. (2008) | 4 weeks (crossover) | Sputum expectoration, cough frequency, wheezing severity, SGRQ scores | Significant improvement in symptoms and quality of life scores compared to baseline; more effective than theophylline.[2] |
| Radhika R et al. (2022) | 6 months | COPD Control Questionnaire (CCQ) and COPD Assessment Test (CAT) scores (as add-on therapy) | Statistically significant improvement in CCQ and CAT scores as an add-on to triple therapy.[3][4] |
Table 2: Comparative Long-Term Efficacy of Salmeterol, Formoterol, and Indacaterol in COPD
| Drug | Study Duration | Key Efficacy Endpoints | Outcome |
| Salmeterol | 29 months | Morning peak expiratory flow (PEF), rescue medication use | Sustained improvement in morning PEF and significant reduction in rescue salbutamol use.[5] |
| 3 years (TORCH Study) | Annual rate of exacerbations, health status, spirometric values | In combination with fluticasone, reduced exacerbation rates and improved health status and spirometry compared to placebo.[6] | |
| Formoterol | 1 year | FEV1, FVC, % predicted FEV1, Transition Dyspnea Index (TDI) | Statistically significant improvements in lung function and patient-reported dyspnea compared to placebo.[7][8][9] |
| Indacaterol | 1 year | Trough FEV1, exacerbation rates, St. George's Respiratory Questionnaire (SGRQ) score | Significantly higher trough FEV1, lower exacerbation rates, and improved health status compared to placebo.[10][11] |
| 1 year | Trough FEV1 | Maintained bronchodilation with no evidence of tolerance.[11] |
Long-Term Safety Profiles: A Comparative Overview
The long-term safety of LABAs is a critical consideration, with a particular focus on cardiovascular events and other class-specific side effects.
Table 3: Long-Term Safety of Tulobuterol in COPD
| Study/Reference | Duration | Key Safety Findings |
| General Profile | Long-term | Good safety profile established since its launch in 1998.[1] The transdermal patch formulation prevents steep increases in plasma drug levels, reducing the risk of adverse events.[1] |
| Phase IV Study (2025) | 4-6 weeks | Excellent safety and tolerability, with only one patient (0.3%) reporting a mild adverse event.[12] |
| Minami et al. (2008) | 4 weeks (crossover) | No significant changes in physiological examinations, pulse, or blood pressure. No difference in safety compared to theophylline.[2] |
Table 4: Comparative Long-Term Safety of Salmeterol, Formoterol, and Indacaterol in COPD
| Drug | Study Duration | Key Safety Findings |
| Salmeterol | 29 months | Favorable safety profile with typical pharmacological side-effects like tremor or tachycardia reported in less than 1% of patients.[5] |
| 3 years (TORCH Study) | No difference in the incidence of ocular or bone side effects compared to placebo.[6] | |
| Formoterol | 1 year | Did not increase the combined incidence of respiratory death, COPD-related emergency room visits, or COPD exacerbation-related hospitalizations compared to placebo.[7][9][13] Adverse events were similar to placebo.[8][9] |
| Indacaterol | 1 year | Well-tolerated with an adverse event profile generally comparable to placebo.[10][11] No clinically significant effects on ECG findings, serum potassium, or plasma glucose levels.[11] |
| Real-world surveillance | Favorable safety and tolerability profile in Japanese patients with COPD, with no new safety signals observed.[14] |
Signaling Pathways and Experimental Designs
Understanding the underlying mechanisms and the methodologies of key clinical trials is crucial for a comprehensive evaluation.
Beta-2 Adrenergic Receptor Signaling Pathway
The therapeutic effects of Tulobuterol and other LABAs are mediated through the activation of beta-2 adrenergic receptors. This activation initiates a signaling cascade that leads to bronchodilation.
Caption: Beta-2 agonist activation of its receptor leading to bronchodilation.
Generalized Experimental Workflow for a Long-Term COPD Clinical Trial
The following diagram illustrates a typical workflow for a long-term clinical trial evaluating a LABA in COPD patients.
Caption: A typical phased workflow for a long-term COPD clinical trial.
Detailed Experimental Protocols
A summary of the methodologies employed in key long-term studies provides context for the presented data.
Tulobuterol Patch Studies:
-
Design: Many studies involving the Tulobuterol patch are open-label or comparative trials, often against placebo or other active treatments like theophylline.[1][2] Some studies evaluate Tulobuterol as an add-on therapy to existing treatment regimens.[3][4]
-
Patient Population: Typically includes adult patients with stable, moderate-to-severe COPD.[3][4]
-
Duration: Varies from several weeks to six months or longer.[2][3][4]
-
Endpoints: Primary efficacy endpoints often include changes in symptom scores (e.g., cough, sputum, wheezing), quality of life questionnaires (e.g., SGRQ, CAT, CCQ), and sometimes pulmonary function tests.[1][2][3][4] Safety is assessed by monitoring adverse events.
Salmeterol, Formoterol, and Indacaterol Long-Term Trials:
-
Design: Predominantly randomized, double-blind, placebo-controlled, or active-controlled trials.[5][7][8][9][10][11]
-
Patient Population: Patients with moderate-to-severe COPD, often with a history of smoking and defined spirometric criteria (e.g., post-bronchodilator FEV1/FVC ratio < 0.70).[7][15]
-
Duration: Typically range from 6 months to 3 years.[5][6][7][8][9][10][11]
-
Endpoints:
-
Primary Efficacy: Commonly trough FEV1 (the forced expiratory volume in one second measured at the end of a dosing interval), and the rate of moderate or severe COPD exacerbations.[7][8][9][10][11]
-
Secondary Efficacy: Health status (measured by SGRQ), dyspnea (measured by TDI), rescue medication use, and other pulmonary function parameters.[7][8][9][10][11]
-
Safety: Incidence of adverse events (AEs), serious adverse events (SAEs), cardiovascular events (monitored via ECG), and changes in laboratory parameters.[7][8][9][10][11]
-
Comparative Features of Long-Acting Beta-Agonists
The choice of a LABA for long-term COPD management depends on various factors including its pharmacological properties, delivery system, and dosing frequency.
Caption: Key distinguishing features of different LABAs used in COPD management.
Conclusion
Tulobuterol, delivered via a transdermal patch, offers a unique option for the long-term management of COPD, demonstrating efficacy in symptom control and a favorable safety profile.[1][2][12] Its once-daily application may enhance treatment adherence.[1] In comparison, inhaled LABAs like Salmeterol, Formoterol, and Indacaterol have been more extensively studied in large-scale, long-term clinical trials and have well-established efficacy in improving lung function and reducing exacerbations.[5][6][7][8][9][10][11] Indacaterol, as an ultra-LABA, provides a once-daily inhaled option with a rapid onset of action.[16]
The choice of a specific LABA should be individualized based on patient characteristics, comorbidities, inhaler technique, and treatment goals. For researchers and drug development professionals, the data presented here underscores the importance of continued investigation into novel delivery systems and comparative long-term studies to further optimize COPD management strategies. The distinct properties of the Tulobuterol patch warrant further exploration in head-to-head, long-term comparative efficacy and safety trials against established inhaled LABAs.
References
- 1. Role of β2-adrenergic receptors in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Salmeterol/fluticasone combination in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. atsjournals.org [atsjournals.org]
- 6. A study on the safety profile and clinical outcomes in patients using tulobuterol transdermal patch as an add on therapy in stable chronic obstructive pulmonary disease - IP Indian J Immunol Respir Med [ijirm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Indacaterol in chronic obstructive pulmonary disease: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term safety and efficacy of formoterol fumarate inhalation solution in patients with moderate-to-severe COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β2-Adrenoceptor signalling bias in asthma and COPD and the potential impact on the comorbidities associated with these diseases [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term safety and efficacy of indacaterol, a long-acting β₂-agonist, in subjects with COPD: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the Clinical Effectiveness of the Salmeterol/Fluticasone Fixed-Dose Combination Delivered via the Elpenhaler® Device in Greek Patients with Chronic Obstructive Pulmonary Disease and Comorbidities: The AEOLOS Study [mdpi.com]
- 13. The role of indacaterol for chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 16. Long-term safety and efficacy with IND/GLY in COPD | Journal of COPD Foundation [journal.copdfoundation.org]
A Comparative In Vitro Analysis of the Bronchodilatory Potency of Tulobuterol and Formoterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bronchodilatory potency of tulobuterol and formoterol, two clinically important β2-adrenergic receptor agonists. While direct head-to-head in vitro studies are limited, this document synthesizes available data from various experimental models to offer insights into their relative activities. The information presented is intended to support research and development efforts in respiratory therapeutics.
Quantitative Comparison of Bronchodilatory Potency
The following table summarizes the in vitro potency of tulobuterol, its active metabolite 4-hydroxytulobuterol, and formoterol from discrete studies. It is crucial to note that the experimental conditions, tissues, and contracting agents differ between these studies, which may influence the absolute values.
| Compound | Tissue | Contractile Agent | Potency (EC50) | Reference |
| Formoterol | Human Small Airways | Carbachol (CCh) | 1.3 nM | [1] |
| Tulobuterol | Guinea Pig Trachea | Not Specified | Less potent than its metabolite | [2] |
| 4-Hydroxytulobuterol | Guinea Pig Trachea | Not Specified | More potent than isoproterenol, salbutamol, and tulobuterol | [2] |
Note: A lower EC50 value indicates higher potency. Direct comparison is challenging due to differing experimental setups.
Experimental Protocols
The in vitro potency of bronchodilators is typically assessed using isolated airway smooth muscle preparations. A common methodology involves the following steps:
Isolated Guinea Pig Tracheal Ring Preparation
A widely used model for evaluating bronchodilator activity is the isolated guinea pig tracheal ring preparation.[3][4][5]
-
Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised. The trachea is cleaned of adherent connective tissue and cut into rings. In some studies, the epithelium may be removed to investigate its role in drug response.[2][3]
-
Organ Bath Setup: The tracheal rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.[3]
-
Tension Recording: One end of the tracheal ring is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.
-
Induction of Contraction: Before testing the relaxant effects of the bronchodilators, the tracheal rings are contracted with a spasmogen, such as carbachol or methacholine.[5][6]
-
Cumulative Concentration-Response Curves: Once a stable contraction is achieved, the bronchodilator (e.g., tulobuterol or formoterol) is added to the organ bath in a cumulative manner, with increasing concentrations. The resulting relaxation is recorded.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the maximal possible relaxation. The EC50 value, which is the concentration of the drug that produces 50% of its maximal effect, is then calculated to determine the potency.
Caption: Experimental workflow for assessing bronchodilator potency in vitro.
Signaling Pathway of β2-Adrenergic Receptor Agonists
Both tulobuterol and formoterol are β2-adrenergic receptor agonists.[2][7] Their primary mechanism of action involves the stimulation of β2-adrenergic receptors on airway smooth muscle cells, leading to bronchodilation.
Upon binding to the β2-adrenergic receptor, the agonist triggers a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs).[7][8] The activated Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8]
The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[7][9] PKA, in turn, phosphorylates several target proteins within the cell, ultimately leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain phosphorylation.[7][10] This prevents the interaction of actin and myosin, resulting in smooth muscle relaxation and bronchodilation.
Caption: β2-adrenergic receptor signaling pathway leading to bronchodilation.
Discussion
Formoterol is recognized as a long-acting β2-agonist (LABA) with a rapid onset of action.[1] Tulobuterol is also a selective β2-adrenergic agonist.[2] An important consideration for tulobuterol is its metabolism to 4-hydroxytulobuterol, which is more potent than the parent compound.[2]
The in vitro data, although not from direct comparative studies, suggest that both formoterol and the active metabolite of tulobuterol are potent bronchodilators. The higher lipophilicity of certain β2-agonists may contribute to a longer duration of action by allowing them to be retained in the cell membrane.[6]
Conclusion
Based on the available in vitro evidence from separate studies, both formoterol and the active metabolite of tulobuterol demonstrate significant bronchodilatory potency. Formoterol has a well-established profile as a potent and long-acting β2-agonist. The metabolism of tulobuterol to the more active 4-hydroxytulobuterol is a key factor in its overall efficacy. Further direct comparative in vitro studies are warranted to definitively establish the relative potency of these two compounds under identical experimental conditions. This would provide a more precise understanding for guiding preclinical and clinical research in the development of new respiratory therapies.
References
- 1. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-2 adrenergic responses to tulobuterol in airway smooth muscle, vascular smooth muscle and adrenergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]
- 5. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the predictive value of experiments in vitro in the evaluation of the effect duration of bronchodilator drugs for local administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
A Comparative Safety Analysis of Tulobuterol as an Add-on Therapy for Stable COPD
This guide provides a detailed comparison of the safety profile of Tulobuterol when used as an add-on therapy in patients with stable Chronic Obstructive Pulmonary Disease (COPD). The analysis is based on data from clinical studies comparing Tulobuterol with other standard COPD treatments. This document is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental context.
Tulobuterol is a long-acting beta-2 adrenergic receptor agonist (LABA) that functions as a bronchodilator.[1][2] It is distinguished by its availability as a transdermal patch, which provides sustained drug release over 24 hours.[1][3] This mode of delivery is designed to ensure consistent therapeutic levels, potentially improving adherence and managing symptoms like the morning dip in pulmonary function.[3][4] As an add-on therapy, it is considered for patients who require additional bronchodilation on top of their existing maintenance treatment, such as long-acting muscarinic antagonists (LAMAs) or triple therapy (ICS/LABA/LAMA).[4][5]
Mechanism of Action: β2-Adrenergic Receptor Signaling
Tulobuterol exerts its bronchodilatory effect by activating β2-adrenergic receptors on the smooth muscle cells of the airways. This activation initiates a signaling cascade, as depicted below. Binding of Tulobuterol to the receptor stimulates the enzyme adenylate cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various target proteins, resulting in the relaxation of bronchial smooth muscle and dilation of the airways.[1]
Comparative Safety Data
The safety profile of Tulobuterol has been evaluated in several clinical studies as an add-on therapy. The following tables summarize the quantitative data on adverse events from these trials, comparing Tulobuterol with other therapeutic regimens.
Table 1: Add-on Tulobuterol Patch in Patients on Triple Therapy [4]
| Adverse Event | Tulobuterol Patch + Triple Therapy (n=35) | Triple Therapy Alone (n=35) |
| Local Irritation | 2 (5.7%) | 0 (0%) |
| Deterioration (by CCQ/CAT score) | 0 (0%) | >80% |
| Data from a 6-month prospective cohort study. |
Table 2: Tulobuterol Patch vs. Inhaled Salmeterol [3][6]
| Adverse Event Category | Tulobuterol Patch (2mg, once daily) (n=46) | Inhaled Salmeterol (50µg, twice daily) (n=46) |
| Serious Adverse Events | 0 | 0 |
| Any Adverse Event | Not specified | Not specified |
| Data from a 12-week multicenter, open-label, randomized study. No significant between-group differences in adverse events were reported. |
Table 3: General Safety Profile of Tulobuterol Patch in COPD [7]
| Adverse Event | Patients with COPD (n=111) |
| Any Adverse Event | 1 (0.9%) |
| - Mild Swelling | 1 (0.9%) |
| Serious Adverse Events | 0 (0%) |
| Data from a 4-6 week multicenter, open-label, Phase-IV trial. |
Table 4: Oral Tulobuterol vs. Oral Salbutamol [8]
| Adverse Event / Effect | Oral Tulobuterol (2mg, twice daily) (n=40) | Oral Salbutamol (2mg, three times daily) (n=40) |
| Clinically Important Adverse Reactions | None reported | None reported |
| Slight Tremor | Reported, not objectionable | Not specified |
| Cardiovascular Effects | Appeared more rapidly, stabilized to lower values | Slower onset, stabilized to higher values |
| Data from a 10-day double-blind study. |
Mild adverse events that have been associated with the Tulobuterol patch in various studies include itching, eruption, contact dermatitis, tremor, and palpitation, which typically resolve after discontinuation of the patch.[3]
Experimental Protocols
Detailed methodologies are crucial for interpreting the safety data. The protocols for the key cited studies are outlined below.
Study 1: Add-on Tulobuterol to Triple Therapy in Stable COPD[4][5]
-
Study Design: A prospective cohort study with a six-month follow-up period.
-
Patient Population: Patients with stable COPD, with a mean age of over 60 years, all having a modified Medical Research Council (mMRC) grade of 2 or above.[4]
-
Experimental Groups:
-
TTD-TI Cohort (n=35): Patients received a Tulobuterol 2mg transdermal patch daily as an add-on to their existing triple inhalation therapy (ICS/LABA/LAMA).
-
TI Cohort (n=35): Patients continued on their triple inhalation therapy alone.
-
-
Safety Assessment: The primary safety outcome reported was the incidence of adverse drug reactions. Subjective improvements and deterioration were assessed at six months using the COPD Control Questionnaire (CCQ) and COPD Assessment Test (CAT).[4][9]
Study 2: Tulobuterol Patch vs. Inhaled Salmeterol in Stable COPD[6][10]
-
Study Design: A 12-week multicenter, open-label, randomized, parallel-group study.
-
Patient Population: 92 clinically stable COPD patients aged 40 years or older, with post-bronchodilator FEV1/FVC <70% and FEV1 <80% predicted.[6]
-
Experimental Groups:
-
Tulobuterol Group (n=46): Received 2mg Tulobuterol via a transdermal patch once daily.
-
Salmeterol Group (n=46): Received 50µg of salmeterol via inhalation twice a day.
-
-
Safety Assessment: Safety was evaluated by monitoring adverse events throughout the 12-week treatment period. Efficacy was a co-primary endpoint, measured by changes in lung function (FEV1, FVC) and quality of life (St. George's Respiratory Questionnaire - SGRQ).[6]
Clinical Trial Workflow
The general workflow for a comparative clinical trial evaluating an add-on therapy for COPD follows a structured process from patient recruitment to final analysis. This ensures data integrity and patient safety.
Conclusion
Based on the available clinical data, Tulobuterol, particularly administered via a transdermal patch, demonstrates a favorable safety profile as an add-on therapy for stable COPD.
-
High Tolerability: In a Phase-IV study, only one mild adverse event (swelling) was reported among 111 COPD patients.[7]
-
Comparable Safety to Alternatives: When compared directly with inhaled salmeterol, another common LABA, the Tulobuterol patch showed a comparable safety profile with no serious adverse events reported in either group.[3][6]
-
Minimal Systemic Side Effects: As an add-on to triple therapy, the most notable adverse event was mild, localized skin irritation in a small percentage of patients (5.7%), with no reports of treatment deterioration.[4] The transdermal route may mitigate some systemic side effects associated with oral β2-agonists.[1]
Overall, the evidence suggests that the Tulobuterol patch is a safe and well-tolerated option for escalating treatment in stable COPD patients who require additional bronchodilation, with a low incidence of primarily localized and mild adverse events.
References
- 1. What is the mechanism of Tulobuterol? [synapse.patsnap.com]
- 2. What is Tulobuterol used for? [synapse.patsnap.com]
- 3. dovepress.com [dovepress.com]
- 4. A study on the safety profile and clinical outcomes in patients using tulobuterol transdermal patch as an add on therapy in stable chronic obstructive pulmonary disease - IP Indian J Immunol Respir Med [ijirm.org]
- 5. A study on the safety profile and clinical outcomes in patients using tulobuterol transdermal patch as an add on therapy in stable chronic obstructive pulmonary disease - ResearchersProfile [researchersprofile.com]
- 6. Clinical efficacy and safety of transdermal tulobuterol in the treatment of stable COPD: an open-label comparison with inhaled salmeterol [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Double-blind comparison of tulobuterol and salbutamol in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Tulobuterol Patch on Par with Inhaled Therapies in Patient-Reported Outcomes, Offering an Alternative with High Adherence
A comprehensive review of clinical data reveals that the tulobuterol transdermal patch demonstrates comparable patient-reported outcomes (PROs) to established inhaled therapies for asthma and Chronic Obstructive Pulmonary Disease (COPD), with a notable advantage in treatment adherence, particularly among elderly patients. This comparison guide synthesizes findings from multiple studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying pharmacological pathways to offer a clear perspective for researchers, scientists, and drug development professionals.
The tulobuterol patch, a long-acting β2-agonist, provides a novel transdermal delivery system designed for once-daily application.[1] This approach offers a steady drug release over 24 hours, aiming to improve adherence and manage nocturnal symptoms effectively.[1][2] In contrast, inhaled therapies, including long-acting β2-agonists (LABAs) like salmeterol and formoterol, are the cornerstone of treatment for many respiratory diseases, delivering medication directly to the lungs.[3]
Comparative Analysis of Patient-Reported Outcomes
Clinical trials have utilized various validated instruments to measure the impact of these treatments on patients' quality of life and symptom control. Key patient-reported outcomes from comparative studies are summarized below.
| Patient-Reported Outcome Measure | Tulobuterol Patch | Inhaled Therapy (Comparator) | Key Findings | Study Reference(s) |
| St. George's Respiratory Questionnaire (SGRQ) | Significant improvement in total score and symptom score. | Salmeterol: No significant improvement in total score at all timepoints. | Tulobuterol patch showed significant improvement in SGRQ total score at 8 weeks, which was not observed in the salmeterol group.[4] Both treatments improved mean peak expiratory flow, but SGRQ scores were comparable between the two drugs in another study.[5] | [4][5] |
| Asthma Quality of Life Questionnaire (AQLQ) | Improvement in "emotion" domain. | Salmeterol: Significant improvement in total AQLQ score. Formoterol (in combination with Budesonide): No significant improvement in AQLQ domains. | In a comparison with salmeterol, only the salmeterol group showed a significant improvement in the total AQLQ score.[6] A separate study comparing a budesonide/formoterol combination to budesonide plus tulobuterol found an improvement in the "emotion" domain of the mini-AQLQ for the tulobuterol group.[7] | [6][7] |
| COPD Assessment Test (CAT) & COPD Control Questionnaire (CCQ) | Statistically significant improvement in both CAT and CCQ scores when added to triple inhalation therapy. | Triple Inhalation Therapy alone: Less improvement compared to the tulobuterol add-on group. | The addition of the tulobuterol patch to triple therapy resulted in a significant subjective improvement in COPD symptoms as measured by CAT and CCQ scores.[8][9] | [8][9] |
| Treatment Adherence | Significantly better adherence, especially in elderly patients. | Salmeterol: Lower adherence rates, particularly in patients aged ≥ 70 years. | Multiple studies have highlighted superior adherence with the once-daily tulobuterol patch compared to inhaled therapies.[5][10] An internet-based survey showed 83.2% of asthmatic patients and 86.6% of COPD patients reported "taking as prescribed" with the transdermal patch, compared to 52.7% and 54.7% for inhalant users, respectively.[10] | [5][10] |
Mechanism of Action: Signaling Pathways
Both tulobuterol and inhaled β2-agonists exert their therapeutic effects by acting on β2-adrenergic receptors in the smooth muscle cells of the airways.[11][12] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.
Recent research also suggests that the tulobuterol patch may have anti-inflammatory effects by down-regulating the Syk/NF-κB pathway, which could contribute to its clinical benefits in allergic asthma.[13]
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess patient-reported outcomes. A general workflow for these comparative studies is outlined below.
Patient Population: Studies typically included adult patients with a confirmed diagnosis of persistent asthma or stable COPD, often requiring regular bronchodilator therapy.[4][14]
Interventions:
-
Tulobuterol Patch Group: Application of a 1mg or 2mg tulobuterol patch once daily.[15]
-
Inhaled Therapy Group: Administration of an inhaled LABA, such as salmeterol (e.g., 50 µg twice daily) or formoterol, often in combination with an inhaled corticosteroid.[7][14]
Patient-Reported Outcome Measures:
-
St. George's Respiratory Questionnaire (SGRQ): A self-administered questionnaire to measure health-related quality of life in patients with respiratory diseases.[4][5]
-
Asthma Quality of Life Questionnaire (AQLQ): A disease-specific questionnaire to assess the quality of life in adults with asthma.[6]
-
COPD Assessment Test (CAT) and COPD Control Questionnaire (CCQ): Questionnaires to evaluate the impact of COPD on a patient's life and the level of symptom control.[8][9]
-
Adherence Assessment: Often measured through patient diaries, medication logs, or questionnaires.[5][10]
Statistical Analysis: Changes in PRO scores from baseline to the end of the treatment period were typically analyzed using appropriate statistical tests, such as t-tests or Mann-Whitney U tests, to compare the effectiveness of the different treatments.[2][8]
Conclusion
The available evidence suggests that the tulobuterol transdermal patch is a viable alternative to inhaled therapies for the long-term management of asthma and COPD, offering comparable efficacy in improving patient-reported outcomes. Its primary advantage lies in its simple, once-daily application, which has been shown to significantly enhance treatment adherence.[5][10] This is a critical consideration in chronic disease management, particularly for elderly patients or those who have difficulty with inhalation techniques.[5] While some studies show inhaled therapies may have a greater impact on certain lung function parameters, the tulobuterol patch's positive effect on quality of life and symptoms, combined with superior adherence, makes it a valuable option in the therapeutic armamentarium.[14] Future research should continue to explore the long-term patient-reported outcomes and the potential anti-inflammatory benefits of this novel drug delivery system.
References
- 1. Transdermal tulobuterol patch, a long-actingβ(2)-agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atsjournals.org [atsjournals.org]
- 4. Clinical efficacy and safety of transdermal tulobuterol in the treatment of stable COPD: an open-label comparison with inhaled salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Comparison of the clinical efficacy of salmeterol and sustained-release tulobuterol (patch) on inadequately controlled asthma patients on inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of 12-Week Additional Effect Features of Formoterol Co-Inhalation and Tulobuterol Patch on Budesonide Inhalation in Elderly Patients With Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. A study on the safety profile and clinical outcomes in patients using tulobuterol transdermal patch as an add on therapy in stable chronic obstructive pulmonary disease - IP Indian J Immunol Respir Med [ijirm.org]
- 10. Adherence to treatment by patients with asthma or COPD: comparison between inhaled drugs and transdermal patch. | Semantic Scholar [semanticscholar.org]
- 11. What is Tulobuterol used for? [synapse.patsnap.com]
- 12. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 13. Tulobuterol patch alleviates allergic asthmic inflammation by blockade of Syk and NF-κB activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the effects of tulobuterol patch and salmeterol in moderate to severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Effect of Transdermal Tulobuterol Added to Inhaled Corticosteroids in Asthma Patients | Semantic Scholar [semanticscholar.org]
Pharmacological similarities and differences between Tulobuterol and other beta-2 agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of tulobuterol and other prominent beta-2 adrenergic agonists, including salbutamol (albuterol), formoterol, and salmeterol. The information is intended to support research, scientific inquiry, and drug development efforts in the field of respiratory therapeutics.
Introduction to Beta-2 Adrenergic Agonists
Beta-2 adrenergic agonists are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Their therapeutic effect is primarily mediated by the relaxation of bronchial smooth muscle, leading to bronchodilation.[1] These agents are broadly classified based on their duration of action into short-acting beta-agonists (SABAs) and long-acting beta-agonists (LABAs).[1] Tulobuterol, a notable beta-2 agonist, is available in various formulations, including a unique transdermal patch that provides sustained drug delivery.[2][3]
Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway
The binding of a beta-2 agonist to its G-protein coupled receptor (GPCR) on the surface of airway smooth muscle cells initiates a well-defined signaling cascade. This process ultimately leads to a decrease in intracellular calcium levels and subsequent muscle relaxation.
Pharmacological Properties: A Comparative Analysis
The pharmacological characteristics of beta-2 agonists, including their receptor binding affinity (Ki) and potency (EC50 or pD2), are critical determinants of their clinical performance. The following table summarizes available data from various in vitro studies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
| Drug | Receptor Binding Affinity (Ki or Kd) | Potency (EC50 or pD2) | Selectivity (β2 vs β1) | Source |
| Tulobuterol | High-affinity Kd: 1.5 x 10⁻⁷ M | - | Selective β2 agonist | [4] |
| Salbutamol (Albuterol) | Kd: 320 nM | pD2: 7.82 (guinea pig trachea) | Less selective (5.83 vs 4.71 pKi) | [2][5][6] |
| Formoterol | Kd: 7.6 nM | pD2: 9.32 (guinea pig trachea) | Highly selective (8.2 vs 6.25 pKi) | [2][5][6] |
| Salmeterol | - | pD2: 7.50 (guinea pig trachea) | Highly selective (8.3 vs 5.7 pKi) | [2][5] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. Ki and Kd are dissociation constants, with lower values indicating higher binding affinity.
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of these agents, particularly their onset and duration of action, are largely influenced by their route of administration and physicochemical properties. The tulobuterol patch, for instance, offers a unique pharmacokinetic profile due to its transdermal delivery system.
| Drug | Route of Administration | Time to Peak (Tmax) | Peak Concentration (Cmax) | Half-life (t½) | Bioavailability |
| Tulobuterol | Transdermal Patch | 9-12 hours | Dose-dependent | - | High absorption (82-90%) |
| Inhalation | 0.8-1.5 hours | Dose-dependent | - | - | |
| Salbutamol (Albuterol) | Oral | 1.8-2.0 hours | 12.26 - 12.38 ng/mL | 4.8 - 5.5 hours | ~50% |
| Inhalation | ~5 minutes | - | 3.8 hours | 10-20% | |
| Formoterol | Inhalation | 1-3 minutes | - | ~10 hours | - |
| Salmeterol | Inhalation | 5-10 minutes | - | ~12 hours | - |
Experimental Protocols
In Vitro Bronchodilator Activity: Isolated Guinea Pig Tracheal Strip Assay
This classic pharmacological preparation is used to assess the direct relaxant effect of beta-2 agonists on airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheas are excised from euthanized guinea pigs and cut into rings or strips.
-
Mounting: The tracheal preparations are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[1]
-
Contraction: The tracheal smooth muscle is pre-contracted with an agent such as histamine or a muscarinic agonist (e.g., carbachol) to induce a stable tone.[2]
-
Drug Administration: Cumulative concentrations of the beta-2 agonist are added to the organ bath.
-
Measurement: The relaxation of the tracheal muscle is measured isometrically using a force transducer.
-
Data Analysis: Concentration-response curves are constructed, and parameters such as EC50 (the concentration producing 50% of the maximal response) and Emax (the maximal relaxation) are calculated.[2]
In Vivo Bronchodilator Efficacy: Ovalbumin-Sensitized Guinea Pig Model of Asthma
This animal model is frequently used to evaluate the efficacy of anti-asthmatic drugs in a living organism, mimicking key features of allergic asthma.[7][8]
Methodology:
-
Sensitization: Guinea pigs are sensitized to ovalbumin (OVA), typically through intraperitoneal injections with an adjuvant like aluminum hydroxide, to induce an allergic phenotype.[7]
-
Challenge: After a sensitization period, the animals are challenged with an aerosolized solution of OVA to induce bronchoconstriction.[7]
-
Drug Administration: The test compound (e.g., tulobuterol or another beta-2 agonist) is administered prior to or after the OVA challenge, depending on the study design (prophylactic or therapeutic effect).
-
Measurement of Airway Function: Airway resistance and compliance are measured using techniques such as whole-body plethysmography or forced oscillation.
-
Data Analysis: The ability of the drug to prevent or reverse the OVA-induced changes in airway function is quantified.
Clinical Efficacy: Tulobuterol vs. Salmeterol
Several clinical trials have compared the efficacy of the tulobuterol patch with inhaled salmeterol, particularly in patients with asthma and COPD.
A prospective, randomized, cross-over study in 54 patients with moderate to severe asthma compared 4 weeks of treatment with a 2 mg once-daily tulobuterol patch and 50 µg twice-daily inhaled salmeterol.[2] While salmeterol produced a significantly higher mean morning peak expiratory flow (PEF), the health-related quality of life scores were comparable between the two treatments.[2]
In a multicenter, open-label randomized study involving 92 patients with stable COPD, a 2 mg once-daily tulobuterol patch was compared to 50 µg twice-daily inhaled salmeterol over 12 weeks.[8] Both treatments improved FEV1, FVC, and PEF, with no significant differences between the groups.[8] However, the total St George's Respiratory Questionnaire (SGRQ) score, a measure of quality of life, showed significant improvement from baseline in the tulobuterol group but not in the salmeterol group.[8] Compliance was also significantly higher with the tulobuterol patch.[8]
Adverse Effects
The adverse effects of beta-2 agonists are generally class-related and stem from systemic absorption and stimulation of beta-2 receptors in other tissues. Common side effects include:
-
Skeletal muscle tremor
-
Palpitations and tachycardia
-
Headache
-
Nervousness
The transdermal delivery of tulobuterol is designed to provide a gradual and sustained release, which may help to minimize peak-concentration-related side effects.
Conclusion
Tulobuterol exhibits a distinct pharmacological profile, particularly in its transdermal patch formulation, which offers a long duration of action and a unique pharmacokinetic profile. While direct in vitro comparisons of receptor affinity and potency with a full range of other beta-2 agonists from a single study are limited, available data suggest it is a selective and potent beta-2 agonist. Clinical studies indicate that the tulobuterol patch provides comparable efficacy to inhaled salmeterol in improving lung function and may offer advantages in terms of quality of life and patient compliance in certain patient populations. Further head-to-head comparative studies, both preclinical and clinical, are warranted to fully elucidate the pharmacological nuances and therapeutic potential of tulobuterol relative to other long-acting beta-2 agonists.
References
- 1. scireq.com [scireq.com]
- 2. Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolated organ/tissue test – organ bath [panlab.com]
- 4. Beta-agonistic properties of tulobuterol, a new beta-sympathicomimetic drug, and its effects on pulmonary beta-adrenoceptor characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of adherence and efficacy between inhaled salmeterol and transdermal tulobuterol patch in elderly COPD patients | MedPath [trial.medpath.com]
- 8. Clinical efficacy and safety of transdermal tulobuterol in the treatment of stable COPD: an open-label comparison with inhaled salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tulobuterol Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds like Tulobuterol Hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the proper handling and disposal of this compound in both pure form and as unused or used transdermal patches.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Personnel handling the compound should wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Avoid the formation of dust and aerosols, and ensure adequate ventilation.[1] In case of accidental contact, wash the affected skin area thoroughly with soap and water.[1]
Disposal of Pure this compound (Unused Product)
For the disposal of pure, unused this compound, it is recommended to engage a licensed, professional waste disposal company.[1] The material should be kept in suitable, closed containers labeled for disposal.[1] Do not dispose of the chemical down the drain or in the regular trash.[1][2] Disposal must adhere to all federal, state, and local regulations for pharmaceutical waste.[1]
Disposal of this compound Transdermal Patches
Transdermal patches, even after use, contain residual amounts of the active pharmaceutical ingredient and require careful disposal to prevent accidental exposure and environmental contamination.[3][4]
Step-by-Step Disposal Procedure for Transdermal Patches:
-
Wear Gloves: Always wear gloves when handling used patches to avoid skin contact with the remaining medication.
-
Fold the Patch: Immediately after removal, fold the used patch in half with the adhesive sides sticking together.[2][3][5] This minimizes the risk of accidental exposure to the remaining drug.
-
Containment: Place the folded patch in a designated pharmaceutical waste container. For added safety, especially in non-laboratory settings, a sturdy container with a child-resistant cap can be used.[3]
-
Professional Disposal: The contained patches should be disposed of through a licensed medical waste hauler or in accordance with your institution's hazardous waste disposal procedures.[4] Incineration at an approved facility is a common method for pharmaceutical waste.[6][7]
-
Do Not Flush: Unless explicitly stated by the manufacturer or local regulations, do not flush transdermal patches down the toilet.[4] The U.S. Environmental Protection Agency (EPA) advises against flushing to prevent water contamination.[4]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies. In the United States, the primary agencies are:
| Regulatory Body | Regulation | Key Requirements |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Sets guidelines for the management of hazardous and non-hazardous waste. Subpart P of RCRA provides specific rules for managing hazardous waste pharmaceuticals at healthcare facilities.[6][8] |
| Drug Enforcement Administration (DEA) | Controlled Substances Act (CSA) | Governs the disposal of controlled substances. While this compound is not a controlled substance, it's crucial to be aware of these regulations for other laboratory materials. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as federal, state, and local regulations. For any uncertainty, contact your facility's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.
References
- 1. dovepress.com [dovepress.com]
- 2. albertahealthservices.ca [albertahealthservices.ca]
- 3. Safe Medicine Patch Disposal [consumermedsafety.org]
- 4. This compound | CAS#:56776-01-3 | Chemsrc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. Tulobuterol | C12H18ClNO | CID 5606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1mg.com [1mg.com]
- 8. researchgate.net [researchgate.net]
Essential Safety and Logistics for Handling Tulobuterol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Tulobuterol Hydrochloride, a β2-adrenoceptor agonist used in the treatment of respiratory conditions.[1] The following procedural guidance outlines the necessary personal protective equipment (PPE), handling and storage protocols, emergency procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the final and critical barrier against exposure.[2] The following table summarizes the recommended PPE for handling this compound, based on safety data sheet recommendations.[3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN 166 or NIOSH approved eye protection.[3] A face shield should be used in conjunction with goggles for splash risks.[4][5] | To protect eyes from dust particles and potential splashes of the substance.[3][4] |
| Skin Protection | Handle with gloves. Nitrile rubber gloves with a minimum layer thickness of 0.11mm are recommended, with a breakthrough time of 480 minutes.[3] A complete chemical protective suit is also advised.[3] | To prevent skin contact with the substance, which may be harmful if absorbed.[3] Proper glove removal technique is essential to avoid contamination.[3] |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[3] Fit-tested respirators like a NIOSH-certified N95 or N100 are strongly recommended if airborne powder or aerosol generation is possible.[4] | To protect the respiratory tract from irritation due to inhalation of dust.[3] |
Standard Operating Procedure for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound from receipt of the compound to its final disposal.
Emergency Procedures
In the event of accidental exposure or a spill, the following immediate actions should be taken.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician immediately.[6]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a physician.[3][6]
-
In Case of Eye Contact: Rinse the eyes with water for at least 15 minutes as a precaution and consult a physician.[3][6]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6]
Spill Response Workflow
The following diagram illustrates the logical workflow for safely managing a spill of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of the contents and container to an approved waste disposal plant.[3][6] Do not let the product enter drains.[3][7]
-
Contaminated PPE: Contaminated gloves and other disposable PPE should be disposed of in accordance with applicable laws and good laboratory practices.[3]
-
General Guidance for Pharmaceutical Waste: For non-controlled substances like this compound that are not on the FDA's flush list, the recommended disposal method in the absence of a take-back program is to:
-
Mix the compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[8]
-
Place the mixture in a sealed container, such as a plastic bag.[8]
-
Dispose of the container in the household trash.[8]
-
Remove all personal information from the original container before recycling or discarding it.[8]
-
For transdermal patches, it is advised to fold the patch in half with the sticky sides together before disposal.[9]
Handling and Storage Protocols
Handling:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Provide appropriate exhaust ventilation at places where dust is formed.[3]
-
Wash hands thoroughly after handling and before breaks.[3][6]
-
Do not eat, drink, or smoke when using this product.[6]
Storage:
-
Store in a cool place.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
-
This compound is hygroscopic and should be stored under an inert gas.[3]
-
Recommended storage temperature is between 2-8°C.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pppmag.com [pppmag.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hsa.ie [hsa.ie]
- 6. chemicalbook.com [chemicalbook.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
